Nickel;yttrium

Catalog No.
S1778220
CAS No.
12333-67-4
M.F
Ni5Y
M. Wt
382.373
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel;yttrium

CAS Number

12333-67-4

Product Name

Nickel;yttrium

IUPAC Name

nickel;yttrium

Molecular Formula

Ni5Y

Molecular Weight

382.373

InChI

InChI=1S/5Ni.Y

InChI Key

PKGOVESIHDGGOX-UHFFFAOYSA-N

SMILES

[Ni].[Ni].[Ni].[Ni].[Ni].[Y]

Synonyms

Yttrium-Nickel alloy, YNi5

Calculated Properties of Ni₅Y and Other Ni-Y Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the key structural, mechanical, and thermodynamic properties of Ni₅Y and other binary Ni-Y compounds as reported in a first-principles study [1].

Table 1: Calculated Structural and Mechanical Properties of Binary Ni-Y Compounds [1]

Compound Formation Enthalpy (kJ/mol·atom) Bulk Modulus, B (GPa) Shear Modulus, G (GPa) Young's Modulus, E (GPa)
Ni₅Y - 181.71 79.75 208.70
Ni₁₇Y₂ - 175.66 72.30 188.74
Ni₇Y₂ - 144.30 49.12 130.16
Ni₃Y - 121.65 40.38 107.50
Ni₂Y - 108.56 35.19 93.38
NiY -0.49 95.30 30.81 81.83
Ni₂Y₃ - 84.56 26.74 71.25
NiY₃ - 62.71 17.23 46.31

Table 2: Key Findings from the First-Principles Study on Ni-Y Compounds [1]

Category Finding / Property
Most Stable Phase NiY has the lowest formation enthalpy, indicating the highest thermodynamic stability among the compounds studied.
Mechanical Properties Ni₅Y exhibits the largest bulk modulus, shear modulus, and Young's modulus, suggesting it is the stiffest and most resistant to deformation.
Stability All calculated Ni-Y compounds, including Ni₅Y, were found to be dynamically stable (as confirmed by phonon dispersion calculations) and mechanically stable.
Governing Factors The electronic density of states and the nature of the chemical bonding between Ni and Y atoms are identified as key factors determining the mechanical and thermodynamic properties.

Computational Methodology Overview

The data presented above was obtained through first-principles calculations based on Density Functional Theory (DFT). Below is a workflow diagram of the general methodology, followed by a breakdown of the key components as described in the search results [1] [2].

G Start Start: Define Initial Crystal Structure Relax Geometry Relaxation Start->Relax PropCalc Property Calculations Formation Enthalpy Elastic Constants Electronic Structure Phonon Dispersion Relax->PropCalc Analyze Stability and Property Analysis PropCalc->Analyze

Figure 1: A high-level workflow for first-principles calculation of material properties.

The specific computational procedures and parameters used in such studies generally include the following key aspects:

  • Total Energy Calculations: The foundation of the study, performed using DFT within a software package like ABINIT [2]. The goal is to solve the quantum mechanical equations for the system to find its ground-state energy and electron density.
  • Geometry Optimization: The atomic positions and unit cell parameters of the crystal structure are allowed to relax iteratively using algorithms until the forces on all atoms are minimized, finding the most stable configuration [2].
  • Elastic Constant Calculation: The second-order elastic constants are typically calculated using Density Functional Perturbation Theory. These constants are the foundation for deriving the mechanical moduli [1] [2].
  • Stability Validation:
    • Mechanical Stability: Assessed by checking the Born-Huang criteria (positive definiteness of the stiffness tensor) [2].
    • Dynamic Stability: Confirmed by calculating the phonon dispersion spectra; the absence of imaginary frequencies (negative values) indicates dynamic stability [1] [2].
  • Key Parameters: Typical settings involve the use of the PBEsol exchange-correlation functional (considered well-suited for solids), Projector Augmented-Wave (PAW) pseudopotentials, a plane-wave energy cutoff, and a k-point grid for Brillouin zone sampling [2].

Conclusion

References

enthalpy of formation for YNi5 intermetallic compound

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Research on YNi5 and Related Compounds

The search results point to several key studies on YNi5, though they focus more on its electronic, magnetic, and hydrogen absorption properties rather than providing a direct, detailed protocol for measuring its enthalpy of formation.

The table below summarizes the core findings from these publications:

Study Focus Key Findings & Relevance to Enthalpy of Formation Citation
Electronic Structure & Magnetic Properties [1] Reports "first principles" calculations of the electronic structure of YNi5. Found large magnetovolume effects, indicating the compound is near a quantum critical point. Relevance: The electronic structure is a fundamental input for computational methods (e.g., DFT) used to predict formation enthalpies. 2011
High-Pressure Hydrogen Absorption [2] Found that YNi5 absorbs a large quantity of hydrogen at high pressures to form a hydride phase. Relevance: Hydrogen absorption/desorption properties are intimately linked to the thermodynamic stability of the intermetallic compound, which is governed by its enthalpy of formation. 1981
Theoretical & Experimental Enthalpies of Formation [3] A chapter explicitly titled "A Theoretical and Experimental Study of the Enthalpies of Formation of LaNi5-Type Compounds". Relevance: YNi5 crystallizes in the same CaCu5 structure type as LaNi5. This study likely details the methodologies applicable to YNi5, but the full content is behind a paywall. -

A 2011 study employed "first principles" calculations to investigate the electronic structure and magnetic susceptibility of YNi5, LaNi5, and CeNi5 [1]. This indicates that computational methods like Density Functional Theory (DFT) are central to understanding the stability and bonding in this compound. The study also highlights the importance of including the van Vleck orbital contribution to the magnetic susceptibility for accurate analysis, suggesting that sophisticated models are needed to capture the full thermodynamic picture [1].

Pathways to Investigate Formation Enthalpy

While explicit experimental protocols for calorimetry were not found, the search results suggest two primary methodological pathways for investigating the enthalpy of formation of YNi5.

The following diagram outlines the logical workflow for these two approaches, which are often used in tandem in modern research.

G Start Research Goal: Determine ΔHf of YNi5 CompPath Computational Approach (First Principles/DFT) Start->CompPath ExpPath Experimental Calibration Start->ExpPath CompStep1 Calculate Electronic Structure CompPath->CompStep1 ExpStep1 Synthesize YNi5 Compound (e.g., arc melting, annealing) ExpPath->ExpStep1 CompStep2 Determine Total Energies of YNi5, pure Y, and pure Ni CompStep1->CompStep2 CompStep3 Compute ΔHf via Energy Difference CompStep2->CompStep3 Validation Validate Computational Model by Comparing with Experimental Data CompStep3->Validation ExpStep2 Measure Hydrogen Absorption Properties (Pressure-Composition Isotherms) ExpStep1->ExpStep2 ExpStep3 Derive Thermodynamic Parameters (e.g., ΔH) ExpStep2->ExpStep3 ExpStep3->Validation

Research pathways for determining the enthalpy of formation of YNi5.

Suggestions for Further Research

To obtain the detailed, protocol-level information you need, I suggest the following steps:

  • Access the Key Paper: The most promising lead is the chapter by Pasturel [3]. You will need to access it through a university or institutional library subscription to platforms like De Gruyter Brill.
  • Refine Your Search: Use specific keywords and databases for scholarly literature. Search on platforms like Google Scholar, Scopus, or Web of Science using queries such as:
    • "enthalpy of formation" YNi5
    • "heat of formation" LaNi5-type
    • "DFT calculation" "YNi5" formation energy
  • Consult Related Literature: Review papers on the thermodynamics of LaNi5, an extremely well-studied compound with the same crystal structure. The methodologies (both experimental and computational) are largely transferable to YNi5. The 1981 paper on hydrogen absorption, while old, confirms YNi5's stability and reactivity under pressure [2].

References

NiY atomic radius and electronegativity differences

Author: Smolecule Technical Support Team. Date: February 2026

Atomic Properties of Nickel and Yttrium

The table below summarizes the key atomic properties based on the available data [1] [2] [3].

Property Nickel (Ni) Yttrium (Y)
Atomic Number 28 39
Atomic Radius (Empirical) 124 pm [2] 212 pm [2]
Atomic Radius (Calculated) 149 pm [2] 212 pm [2]
Ionic Radius (Y3+: 104 pm, Ni2+: 83 pm (low spin) [4]) 83 pm (Ni²⁺, low-spin) 104 pm (Y³⁺)
Electronegativity (Pauling Scale) 1.91 [1] [3] 1.22 [1] [3]
Total Electron Affinity ~112 kJ/mol (estimated via Mulliken formula [5]) Data not located

The electronegativity difference between Ni and Y is 0.69 (1.91 - 1.22). This suggests that a bond between them would be polar covalent [5].

Measurement Principles

While specific step-by-step protocols were not available, the general methodologies for measuring these properties are based on well-established physical techniques [2] [4].

  • Atomic Radius: Typically measured using X-ray crystallography on elemental metals or simple compounds. The distance between two adjacent atomic nuclei in a crystal lattice is measured, and the atomic radius is taken as half of this internuclear distance [2].
  • Electronegativity (Pauling Scale): This is a calculated value derived from thermochemical data, primarily bond dissociation energies. The difference in electronegativity between two atoms A and B is related to the difference between the measured A-B bond energy and the average of the A-A and B-B bond energies [3].
  • Electron Affinity: Can be used to calculate an electronegativity value (Mulliken Electronegativity). It is determined by measuring the energy change when an electron is added to a neutral atom in the gaseous state [5].

Property Relationship and Experimental Workflow

The following diagram illustrates the logical relationship between the atomic structure, the measurable properties, and the resulting material characteristics for an element, summarizing the concepts above.

property_workflow AtomicStructure Atomic Structure MeasurableProperties Measurable Properties AtomicStructure->MeasurableProperties MaterialCharacteristics Material Characteristics MeasurableProperties->MaterialCharacteristics NuclearCharge Nuclear Charge NuclearCharge->AtomicStructure AtomicRadius Atomic Radius NuclearCharge->AtomicRadius Electronegativity Electronegativity NuclearCharge->Electronegativity ElectronShells Electron Shells ElectronShells->AtomicStructure ElectronShells->AtomicRadius AtomicRadius->MeasurableProperties AtomicRadius->Electronegativity Electronegativity->MeasurableProperties BondType Bond Type (Covalent/Ionic) Electronegativity->BondType IonizationEnergy Ionization Energy IonizationEnergy->MeasurableProperties BondType->MaterialCharacteristics Reactivity Chemical Reactivity Reactivity->MaterialCharacteristics Polarizability Polarizability Polarizability->MaterialCharacteristics

Logical flow from atomic structure to material behavior

Key Implications for NiY Interaction

The significant difference in the properties of Nickel and Yttrium will profoundly influence the character of any compound or alloy they form:

  • Bonding Character: The electronegativity difference of 0.69 points to a polar covalent bond, where the bonding electrons are closer to the Nickel atom than the Yttrium atom [5].
  • Metallic Alloy Formation: In a metallic alloy, Yttrium, with its much larger atomic size, would likely cause significant lattice strain. This often improves strength and other mechanical properties but can make processing more challenging [2].
  • Oxidation and Corrosion: Yttrium is highly electropositive, making it very reactive and prone to oxidation. In an alloy with Nickel, Yttrium would likely act as a getter, scavenging oxygen and improving the overall oxidation resistance of the alloy.

References

yttrium nickel alloy lattice parameters

Author: Smolecule Technical Support Team. Date: February 2026

Known Y-Ni Intermetallic Compounds

The Y-Ni system features several intermetallic compounds, as identified in metallurgical studies [1]. The table below lists these known phases.

Compound Stoichiometry Melting Point / Decomposition
YFe~9~ (Y~2~Fe~17~) Similar structure exists for Ni [1] ~1400 °C (congruent) [1]
YFe~4~ (Y~6~Fe~23~) Similar structure exists for Ni [1] ~1300 °C (congruent) [1]
YFe~3~ Similar structure exists for Ni [1] ~1400 °C (congruent) [1]
YNi~5~ YNi~5~ [1] Forms peritectically [1]
YNi~2~ YNi~2~ [1] Incongruent melting at 1125 °C [1]

Experimental Protocols for Determination

Determining the crystal structures and lattice parameters of intermetallic compounds typically involves a combination of synthesis, heat treatment, and advanced characterization techniques. The following workflow outlines the key experimental steps, synthesized from general materials science practices [2] [1] [3].

workflow Start Alloy Synthesis A Heat Treatment (Homogenization & Annealing) Start->A B Sample Preparation (Sectioning, Mounting, Polishing) A->B C Microstructural Analysis (Optical/SEM microscopy) B->C D Phase Identification (X-ray Diffraction - XRD) C->D E Chemical Analysis (EDS/WDS) C->E On constituent phases F Lattice Parameter Refinement D->F E->F Complementary info End Crystal Structure Data F->End

Experimental workflow for determining crystal structure and lattice parameters.

The key techniques involved are:

  • Alloy Synthesis and Preparation: Creating a homogeneous alloy is the first critical step. This is often done by arc-melting or induction melting pure yttrium and nickel under an inert atmosphere (e.g., argon) to prevent oxidation [1]. To achieve a homogeneous equilibrium structure, the cast alloy must undergo a series of heat treatments (homogenization and annealing) at high temperatures under vacuum or protective gas [3].
  • X-ray Diffraction (XRD): This is the primary technique for determining lattice parameters.
    • Protocol: A finely polished bulk sample or powdered material from the alloy is placed in an X-ray diffractometer. Cu Kα radiation is a common X-ray source. The sample is scanned over a range of diffraction angles (2θ) [2].
    • Data Analysis: The resulting diffraction pattern shows peaks at specific angles. The positions of these peaks are used to identify the crystal structure of the present phases by matching them to known reference patterns (e.g., ICDD database). The precise lattice parameters (a, b, c, α, β, γ) are then refined using the Bragg's law relationship and least-squares refinement methods from the angular positions of multiple diffraction peaks [2].
  • Complementary Microstructural Analysis:
    • Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS): SEM provides high-resolution images of the alloy's microstructure, revealing different phases. EDS is used to determine the chemical composition of each microscopic phase, confirming its identity (e.g., distinguishing YNi~5~ from Y~2~Ni~17~) [3].

References

Electronic Configuration of Constituent Elements

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the ground state electron configurations of neutral Yttrium and Nickel atoms, which is the starting point for understanding their interaction in alloys [1].

Element Atomic Number Full Electron Configuration Noble Gas Shorthand
Yttrium (Y) 39 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹ [2] [3] [4] [Kr] 4d¹ 5s² [5] [2] [1]
Nickel (Ni) 28 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d⁸ [6] [1] [Ar] 4s² 3d⁸

Electronic Interaction in a Ni-Y Alloy Catalyst

A relevant model system is a Yttrium-doped nickel-based photothermal catalyst (NiY/KCC-1) used for methane dry reforming, as described in a 2025 study [7]. In this system, the electronic configuration is modified through strong electronic interactions between Ni and Y atoms.

  • Electronic Transfer: Characterization techniques and Density Functional Theory (DFT) studies confirmed strong d-electron transfer from Yttrium to Nickel [7].
  • Stabilization of Metallic Nickel: This electron donation helps preserve metallic Ni (Ni⁰) in the catalyst under reaction conditions [7].
  • Enhanced Catalytic Function: The electronic interaction dual benefits:
    • Promotes CH₄ activation on the electron-enriched Ni sites [7].
    • Facilitates CO₂ adsorption due to the strong basicity of the formed Y₂O₃ [7].

The diagram below illustrates this electronic interaction and its catalytic consequences.

G Y Yttrium (Y) [Kr] 4d¹ 5s² Ni Nickel (Ni) [Ar] 4s² 3d⁸ Y->Ni d-electron transfer NiY Alloy Catalyst Metallic Ni⁰ stabilized Ni->NiY CH4 CH₄ Activation NiY->CH4 CO2 CO₂ Adsorption NiY->CO2

Experimental Protocol for Catalyst Synthesis and Evaluation

The following methodology is adapted from the 2025 study on the NiY/KCC-1 photothermal catalyst [7].

Catalyst Synthesis (NiY/KCC-1)
  • Support Material: Fibrous nano-silica (KCC-1) is used as a support for its high surface area and spatial confinement effect [7].
  • Precursor Solution: Dissolve Ni(NO₃)₂·6H₂O (0.0495 g) and Y(NO₃)₃·6H₂O (0.0456 g) in 600 μL of ethylene glycol [7].
  • Impregnation: Add 200 mg of KCC-1 support to the precursor solution and stir at room temperature for 2 hours [7].
  • Drying and Calcination: Dry the mixture at 80°C, then calcine in air at 500°C for 5 hours to form the final catalyst [7].
Catalytic Performance Evaluation (Dry Reforming of Methane, DRM)
  • Reactor System: Use a fixed-bed microreactor under irradiation from a 300 W xenon lamp to simulate sunlight [7].
  • Catalyst Pretreatment: Reduce the catalyst in a pure hydrogen stream (10 mL min⁻¹) at 700°C for 1 hour before reaction [7].
  • Reaction Conditions:
    • Reaction Gas: A mixture of CH₄:CO₂:Ar = 4:4:2 [7].
    • Total Flow Rate: 10 mL min⁻¹ [7].
    • Weight Hourly Space Velocity (WHSV): 12,000 mL h⁻¹ g⁻¹ [7].
    • Reaction Temperature: 450°C [7].
  • Product Analysis: The effluent gas is analyzed using a Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) to quantify the CO and H₂ produced [7].

Application Note: Known Yttrium-Nickel Alloy

For reference, a common intermetallic compound in the Ni-Y system is Ni₅Y (CAS# 12333-67-4) [8]. This confirms the formation of stable alloys between nickel and yttrium, though specific electronic details for this exact compound are not in the current results.

References

YNi5 hydrogen absorption capacity mechanism

Author: Smolecule Technical Support Team. Date: February 2026

YNi5 Hydrogen Absorption Profile

Based on the search results, the core quantitative data on YNi5 is summarized in the table below. A key finding is that YNi5 does not absorb hydrogen at moderate pressures and room temperature, requiring very high pressures to form a hydride phase [1].

Property Finding for YNi5
Hydrogen Absorption at Moderate Pressure & Room Temperature No absorption [1]
Condition for Hydride Formation High pressure (tested up to 1550 atm) [1]
Nature of Hydrogen Uptake Forms a hydride phase [1]
Postulated Controlling Factor for Hydride Formation Lattice compressibility (not unit cell size alone) [1]

Experimental High-Pressure Protocol

The primary study identified used a high-pressure hydrogen gas system to induce absorption in YNi5. The methodology can be summarized as follows [1]:

  • Material Preparation: Use synthesized YNi5 intermetallic compound.
  • Pressure Environment: Place the sample in a chamber capable of withstanding hydrogen gas pressures of at least 1550 atmospheres.
  • Absorption Process: Expose the YNi5 to high-pressure hydrogen gas at room temperature.
  • Phase Analysis: Use techniques like X-ray diffraction (XRD) to identify the formation of a new hydride phase after absorption.

The diagram below outlines the experimental workflow.

Start Start Experiment Prep Prepare YNi5 Sample Start->Prep Chamber Load Sample into High-Pressure Chamber Prep->Chamber Pressurize Introduce H₂ Gas (Up to 1550 atm) Chamber->Pressurize Form Hydride Phase Forms Pressurize->Form Analyze Analyze Product (e.g., XRD) Form->Analyze End End Analyze->End

High-pressure experimental workflow for YNi5 hydride formation.

Mechanism of Absorption

The study proposed that the ability of YNi5 to form a hydride under high pressure is controlled mainly by its lattice compressibility [1]. This is a significant distinction from other compounds where the unit cell volume might be the primary factor.

Furthermore, the absorption process involves hydrogen atoms occupying interstitial sites in the metal lattice. This is a common mechanism for metal hydrides, where hydrogen atoms reside in the spaces between metal atoms without significantly altering the host structure [2].

References

Application Notes: YNi₅ and High-Pressure Metal Hydride Systems for Hydrogen Storage

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Technology Background

Hydrogen energy has attracted significant attention as a clean energy source, but its large-scale application faces substantial storage and transportation challenges [1]. Among various solutions, solid-state storage using metal hydrides offers a promising path due to its high volumetric efficiency and enhanced safety compared to high-pressure gas or cryogenic liquid storage [2] [3].

The YNi₅ intermetallic compound represents a class of materials that do not absorb hydrogen under moderate pressures at room temperature but can absorb significant quantities under high pressures [4]. These materials are particularly relevant for advanced hydrogen storage systems that combine metal hydrides with high-pressure gas technology to achieve superior storage densities [3].

Current Research Status and Key Findings on YNi₅

Fundamental Properties of YNi₅

The foundational research on YNi₅ hydrogen absorption was conducted over four decades ago, revealing its unique behavior under high-pressure conditions. Key characteristics include:

  • Pressure Requirement: YNi₅ requires high hydrogen pressure (up to 1550 atm) to absorb significant quantities of hydrogen [4].
  • Hydride Formation: Unlike some compounds that form solid solutions, YNi₅ forms distinct hydride phases when exposed to high-pressure hydrogen [4].
  • Lattice Properties: The hydride formation in YNi₅ is thought to be controlled mainly by lattice compressibility rather than unit cell size alone [4].
Comparative Material Behavior

When compared to similar compounds, YNi₅ exhibits intermediate behavior:

Table: Comparative Hydrogen Absorption Properties of Intermetallic Compounds

Compound Absorption Pressure Hydrogen Capacity Phase Behavior Key Characteristics
YNi₅ High (up to 1550 atm) Large quantity Hydride phase formation Lattice compressibility dependent [4]
LaPt₅ High pressure Large quantity Hydride phase formation Similar to YNi₅ [4]
ThNi₅ High pressure High concentration Continuous solid solution Anomalous behavior due to tetravalent thorium [4]
CaNi₅, LaNi₅ Moderate pressures Baseline comparison materials [4]

System Integration and Engineering Context

High-Pressure Metal Hydride Tank Concept

For onboard automotive applications using PEM fuel cells, high-pressure MH tank systems appear to be one of the most promising hydrogen storage techniques [3]. These systems combine light-weight high-pressure tanks with metal hydrides to form a novel hybrid system that offers a beneficial compromise between large volumetric storage density, wide working temperature range, and increased safety [3].

The operational principle involves:

  • Packing metal hydride powders into the high-pressure tank
  • Utilizing the free space between powder particles for compressed hydrogen storage
  • Achieving higher volumetric density than either solid-state materials or high-pressure gas alone

As shown in experimental models, under an operating pressure of 35 MPa at 298 K, the amount of stored hydrogen in a hybrid tank (100 L) can increase from 2.3 kg to 3.7 kg after filling with 100 kg of appropriate hydrogen storage alloy [3].

Technical Targets and Performance Status

The U.S. Department of Energy has established technical targets for materials-based hydrogen storage systems. The current status of various technologies provides context for YNi₅ development:

Table: DOE Technical Targets for Automotive Hydrogen Storage Systems

Parameter 2020 Target Ultimate Target Current Status (Metal Hydrides)
Gravimetric Density 1.5 kWh/kg (0.045 kg H₂/kg) 2.2 kWh/kg (0.065 kg H₂/kg) 0.4 kWh/kg (0.012 kg H₂/kg) - NaAlH₄ [2]
Volumetric Density 1.0 kWh/L (0.030 kg H₂/L) 1.7 kWh/L (0.050 kg H₂/L) 0.4 kWh/L (0.012 kg H₂/L) - NaAlH₄ [2]
Cost $10/kWh ($333/kg H₂) $8/kWh ($266/kg H₂) $43/kWh ($1,430/kg H₂) - NaAlH₄ [2]

Experimental Protocols and Methodologies

High-Pressure Hydrogen Absorption Measurement

Purpose: To determine the hydrogen absorption capacity and pressure-composition-isotherm (PCI) relationships for YNi₅ at various temperatures.

Materials and Equipment:

  • High-pressure reaction vessel rated for at least 2000 atm
  • Precision pressure transducers and temperature controllers
  • Hydrogen gas of 99.999% purity
  • Vacuum system for sample pretreatment
  • Safety systems for high-pressure operation

Procedure:

  • Sample Preparation: Place YNi₅ sample (typically powdered) in the reaction vessel. Evacuate the system to remove air and moisture.
  • Activation: Perform initial activation cycles by exposing the sample to hydrogen at moderate pressures and temperatures to break surface oxides.
  • Pressure Calibration: Pressurize the system with hydrogen to the desired initial pressure (range: 100-1550 atm).
  • Isothermal Measurement: Maintain constant temperature while monitoring pressure decay as hydrogen is absorbed by the sample.
  • Data Collection: Record equilibrium pressure and corresponding hydrogen uptake at each step.
  • Desorption Cycle: Gradually decrease pressure to measure hydrogen release characteristics.

Critical Parameters:

  • Temperature control accuracy: ±0.5°C
  • Pressure measurement accuracy: ±0.1% of full scale
  • Sample mass: Sufficient to provide measurable pressure changes (typically 1-10g)

The following workflow diagram illustrates the key experimental procedures for studying high-pressure hydrogen absorption in materials like YNi₅:

G Start Start High-Pressure Absorption Experiment SamplePrep Sample Preparation: - Load YNi₅ powder - Evacuate vessel Start->SamplePrep Activation Activation Cycle: - Moderate H₂ pressure - Break surface oxides SamplePrep->Activation PressureCalib Pressure Calibration: - Pressurize to target (100-1550 atm) Activation->PressureCalib Isothermal Isothermal Measurement: - Constant temperature - Monitor pressure decay PressureCalib->Isothermal DataCollection Data Collection: - Equilibrium pressure - H₂ uptake Isothermal->DataCollection Desorption Desorption Cycle: - Decrease pressure - Measure release DataCollection->Desorption Analysis Data Analysis: - PCI relationships - Capacity calculation Desorption->Analysis

Material Characterization and Optimization

Partial Element Substitution Studies:

Partial substitution at the A sites (Yttrium) and/or B sites (Nickel) has been proven to be an effective method to optimize hydrogen storage performances, including plateau pressure, capacity, activation, and absorption/desorption kinetics [3].

Protocol for Composition Optimization:

  • Alloy Synthesis: Prepare YNi₅-based alloys with partial substitution using arc melting or induction heating under inert atmosphere.
  • Phase Identification: Characterize crystal structure using X-ray diffraction to confirm single-phase formation.
  • Hydrogenation Testing: Subject modified compositions to high-pressure hydrogen absorption testing as described in Section 4.1.
  • Cycle Life Assessment: Perform repeated absorption-desorption cycles to evaluate degradation behavior.

Challenges and Future Perspectives

Technical Hurdles

The development of practical YNi₅-based hydrogen storage systems faces several significant challenges:

  • High Pressure Requirements: The need for pressures up to 1550 atm presents substantial engineering challenges for practical systems [4].
  • Thermodynamic Limitations: The stability of YNi₅ hydrides may require optimization for practical operating conditions.
  • System Integration: Incorporating YNi₅ into engineered systems requires addressing heat management, cycle life, and safety considerations.
Research Directions

Future research on YNi₅ and related high-pressure metal hydrides should focus on:

  • Material Optimization: Investigating partial substitution strategies to reduce operating pressures while maintaining capacity [3].
  • System Engineering: Developing compact high-pressure reactor designs that efficiently integrate with fuel cell systems.
  • Advanced Characterization: Applying nanoscale and atomic-scale analysis to understand structure-performance relationships [1].
  • Regeneration Processes: Exploring efficient pathways for material regeneration and cycle life improvement.

Conclusion

YNi₅ represents an interesting material for high-pressure hydrogen storage applications, though significant research and development is needed to translate its fundamental properties into practical systems. The combination of YNi₅ with advanced high-pressure tank technology offers a potential pathway toward meeting the demanding requirements for onboard hydrogen storage, particularly for automotive applications.

Future work should focus on optimizing the material properties through compositional modification, developing engineering solutions for the high-pressure requirements, and integrating these systems with fuel cell power systems for demonstration and validation.

References

Application Notes: Mechanical Alloying of Intermetallic Powders

Author: Smolecule Technical Support Team. Date: February 2026

1. Principle of Mechanical Alloying Mechanical Alloying (MA) is a solid-state powder processing technique that involves repeated cold welding, fracturing, and re-welding of a mixture of powder particles in a high-energy ball mill [1] [2]. It was originally developed to create oxide-dispersion-strengthened (ODS) nickel- and iron-based superalloys [2]. Unlike traditional melting methods, MA allows for the synthesis of novel and metastable materials, including supersaturated solid solutions, amorphous phases, nanocrystalline materials, and intermetallic compounds like YNi5 [1] [2].

2. Key Process Parameters and Their Influence The success and efficiency of MA are governed by several critical parameters. The table below summarizes these factors and their influence on the final powder product.

Table 1: Key Parameters in Mechanical Alloying

Parameter Description & Influence
Ball-to-Powder Ratio (BPR) The mass ratio of grinding balls to the powder charge. A typical BPR for MA is 10:1, though ratios from 5:1 to 15:1 are also used. A higher BPR increases the energy input, generally reducing milling time but increasing contamination risk [3] [2].
Milling Time Directly affects the level of alloying, grain refinement, and potential phase transformations. An optimal time is required to achieve homogeneity; over-milling can lead to excessive contamination or phase instability [2].
Milling Atmosphere Milling is typically performed under an inert gas atmosphere (e.g., Argon) to prevent oxidation and contamination of the powders [3].
Process Control Agent (PCA) A surface-active agent (e.g., stearic acid) added in small amounts (1-2 wt.%) to control the balance between welding and fracturing, preventing excessive agglomeration of ductile powders [2].
Milling Energy Determined by the type of mill (e.g., SPEX mill, planetary ball mill). Higher-energy mills can significantly reduce the required milling time [2].

3. Expected Outcomes and Material Characteristics MA can produce powders with unique characteristics crucial for advanced applications.

  • Grain Refinement: The process typically results in a refined microstructure, with grain sizes often reaching the nanometer range [2].
  • Phase Formation: MA can synthesize a variety of equilibrium and non-equilibrium phases, which for the Y-Ni system would target the crystalline YNi5 intermetallic compound [4].
  • Morphology: The final powder particles are typically irregular in shape due to the repeated fracture and welding events [1].

Detailed Experimental Protocol for Mechanical Alloying

The following workflow outlines the key steps for producing alloyed powder via mechanical alloying. Specific parameters for YNi5 would require empirical determination.

start Start: Protocol for Mechanical Alloying step1 1. Powder Preparation • Blend elemental Y and Ni powders • Weigh to stoichiometric ratio (e.g., Y:Ni = 1:5) • Add Process Control Agent (PCA, 1-2 wt.%) start->step1 step2 2. Mill Setup • Load powder mix into grinding jar • Add grinding balls (Ball-to-Powder Ratio ~10:1) • Seal jar and purge with inert gas (Argon) step1->step2 step3 3. Milling Process • Mount jar in high-energy ball mill • Set mill speed and time • Begin milling with cooling (e.g., 30 min cycles) step2->step3 step4 4. Powder Collection • Mill stops after set duration • Open jar in inert atmosphere (glove box) • Collect final alloyed powder step3->step4 char1 Characterization: XRD step4->char1 char2 Characterization: SEM/TEM step4->char2 step4->char2 char3 Characterization: EDS char2->char3

Diagram 1: Mechanical alloying experimental workflow.

Protocol Steps:

  • Powder Preparation:

    • Select high-purity (>99.9%) elemental Yttrium (Y) and Nickel (Ni) powders. Given the high reactivity of Y, handling in an inert atmosphere is crucial.
    • Weigh the powders to achieve the stoichiometric atomic ratio for YNi5 (1:5). A typical initial batch mass is 15-20 grams.
    • Add 1-2 wt.% of a Process Control Agent (e.g., stearic acid) to prevent excessive cold welding.
  • Mill Setup:

    • Select a high-energy mill, such as a planetary ball mill [3].
    • Choose a grinding jar and balls made of a hard material like tungsten carbide or stainless steel. The choice is a trade-off between contamination risk and cost.
    • Based on the selected jar volume (e.g., 50 ml) and ball size (e.g., 10 mm), calculate the number of balls needed to achieve the desired Ball-to-Powder Ratio (BPR) of 10:1 [3]. For a 15g powder charge, this requires 150g of balls.
    • Load the powder mixture and balls into the jar, seal it, and purge with argon gas to create an inert atmosphere.
  • Milling Process:

    • Mount the jar securely in the mill.
    • Set the milling parameters. For a planetary ball mill, a speed of 200-300 rpm is common. The total milling time can range from several hours to over 100 hours, depending on the target phase and mill energy [3] [2].
    • To prevent overheating, use a mill with a cooling system or employ a cyclical milling regimen (e.g., 30 minutes milling followed by 15 minutes pause) [3].
  • Powder Collection:

    • After milling, allow the jar to cool to room temperature.
    • Open the jar inside an inert atmosphere glove box to prevent oxidation of the fine, reactive powder.
    • Carefully separate the powder from the grinding balls using a sieve.
    • The resulting YNi5 powder is now ready for characterization and consolidation.

Characterization of Mechanically Alloyed YNi5 Powder

Consistent characterization is vital to confirm the success of the alloying process. The following techniques are essential.

Table 2: Characterization Techniques for Alloyed Powder

Technique Information Obtained Application to YNi5
X-ray Diffraction (XRD) Phase identification, crystallite size, lattice strain, and amorphization degree [5]. Confirm the formation of crystalline YNi5 phase by matching diffraction patterns with reference data. Peak broadening analysis can estimate crystallite size.
Scanning Electron Microscopy (SEM) Particle morphology, size distribution, and chemical homogeneity (via EDX) [3]. Observe the irregular shape of particles and analyze the size distribution. Check for the presence of unalloyed elements.
Transmission Electron Microscopy (TEM) Internal microstructure, crystal defects, lattice fringes, and nanoscale composition [6]. Resolve individual grains and atomic arrangements (HRTEM). Use Selected Area Electron Diffraction (SAED) for phase ID in small areas.
Energy-Dispersive X-ray Spectroscopy (EDS) Elemental composition and mapping [6]. Verify the Y:Ni ratio is 1:5 and ensure a homogeneous distribution of both elements at the micro-scale.

Important Considerations & Limitations

  • Contamination: A major challenge in MA is contamination from the grinding jar, balls, or atmosphere. This can alter the powder's chemistry and properties [2].
  • Powder Consolidation: The fine, often nanocrystalline powders produced by MA are challenging to consolidate into bulk materials without inducing grain growth or introducing porosity [2].
  • Scalability: While laboratory-scale mills produce small batches (10-20g), industrial-scale attritors can produce kilogram quantities, though process parameters may need re-optimization [2].

References

Comprehensive Application Notes and Protocols: Flash Combustion Synthesis of Yttrium-Doped NiO Nanoparticles for Energy Storage and Catalytic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Yttrium-doped nickel oxide (Y:NiO) nanoparticles represent an advanced functional material with significant potential in energy storage and environmental remediation applications. The incorporation of yttrium cations into the NiO matrix induces structural modifications and defect engineering that enhance electrochemical activity, magnetic properties, and catalytic performance. Among various synthesis approaches, flash combustion synthesis stands out as a highly efficient, rapid, and scalable method for producing phase-pure, nanostructured metal oxides with controlled morphology and composition. This technique leverages exothermic redox reactions between metal nitrate oxidizers and organic fuel compounds to achieve self-sustaining combustion that yields nanoscale products with high surface area and tailored properties.

The unique advantages of combustion synthesis include its ability to achieve atomic-level mixing of precursors, minimal energy requirements due to the self-propagating nature of the reaction, and the production of highly crystalline materials without the need for extended high-temperature calcination steps. These benefits make it particularly suitable for doping applications where homogeneous cation distribution is critical to achieving enhanced material functionality. Recent studies have demonstrated that yttrium doping in metal oxide systems can significantly improve their performance in various applications, including as electrode materials for supercapacitors, catalysts for pollutant degradation, and magnetic materials for technological devices [1] [2].

Experimental Design and Planning

Material Properties and Characteristics

Table 1: Properties of Yttrium-Doped NiO Nanoparticles

Property Typical Range Impact of Yttrium Doping Characterization Technique
Crystallite Size 19-35 nm Decreases with optimal doping due to inhibited grain growth XRD Scherrer analysis
Lattice Constant 8.369-8.424 Å Increases with Y³⁺ substitution (ionic radius: 1.04 Å vs Ni²⁺: 0.69 Å) Rietveld refinement of XRD
Band Gap 4.85-5.45 eV Tunable with doping concentration; affects optical and electronic properties UV-Vis spectroscopy
Saturation Magnetization 19-55 emu/g Modified due to altered spin interactions and defect formation VSM analysis
Specific Surface Area 20-150 m²/g Increases with optimal fuel-to-oxidizer ratio BET analysis
Synthesis Parameters and Optimization

Table 2: Key Synthesis Parameters for Flash Combustion

Parameter Optimal Range Effect on Product Characteristics
Fuel-to-Oxidizer Ratio (φ) 0.8-1.2 (stoichiometric) φ < 1: Fuel-lean, incomplete combustion; φ > 1: Fuel-rich, carbon residues
Ignition Temperature 300-500°C Lower temperatures yield finer particles; higher temperatures improve crystallinity
Yttrium Doping Concentration 0.03-0.12 molar ratio Higher doping increases lattice parameters but may cause secondary phase formation
Reaction Vessel Geometry Shallow quartz beaker Maximizes surface area for gas escape, preventing excessive foaming
Post-Synthesis Calcination 400-600°C, 2-4 hours Removes residual carbon and improves crystallinity without excessive grain growth

The combustion synthesis approach can be classified into three main categories based on the physical state of the reactants: solid-state combustion (SSC), solution combustion (SC), and gas-phase combustion (GC). For yttrium-doped NiO nanoparticles, the solution combustion method is particularly advantageous as it allows for molecular-level mixing of precursors, resulting in homogeneous doping and controlled stoichiometry. The self-propagating high-temperature synthesis (SHS) mode within solution combustion involves an exothermic reaction that, once initiated by an external heat source, propagates spontaneously through the reactant mixture, reaching temperatures between 2000-4000K [3]. This extreme temperature enables the formation of highly crystalline products in a very short time frame (typically seconds to minutes), significantly reducing processing time compared to conventional methods like sol-gel or coprecipitation that may require several hours or days.

Step-by-Step Synthesis Protocol

Materials Preparation
  • Metal Precursors: Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O, ≥99.8% purity) and nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O, ≥99% purity) serve as the oxidizer components and metal cation sources. The hydrate form is preferred due to its solubility and homogeneous gel formation.
  • Fuel Selection: Glycine (NH₂CH₂COOH, ≥99% purity) is recommended as the primary fuel based on its combustion enthalpy and complexation ability with metal cations. Alternative fuels include urea, carbohydrazide, or citric acid, each producing slightly different combustion characteristics.
  • Solvent: Deionized water (18.2 MΩ·cm resistivity) is used as the reaction medium to dissolve precursors and ensure molecular-level mixing.
  • Equipment: Quartz or ceramic crucibles, hotplate with temperature control up to 600°C, fume hood with high-flow capacity, personal protective equipment (heat-resistant gloves, face shield, lab coat), and temperature monitoring equipment (IR thermometer or thermocouple).
Synthesis Procedure
  • Precursor Solution Preparation:

    • Dissolve stoichiometric amounts of nickel nitrate hexahydrate and yttrium nitrate hexahydrate in 50 mL deionized water to achieve a total metal ion concentration of 0.5-1.0 M. For Y₀.₁Ni₀.₉O composition, use 0.9 moles Ni(NO₃)₂·6H₂O and 0.1 moles Y(NO₃)₃·6H₂O per liter.
    • Add glycine fuel in stoichiometric ratio (φ = 1) according to the balanced thermochemical equation. For a typical Y:NiO synthesis, the oxidizer-to-fuel ratio can be calculated using the principle of oxidizing and reducing valencies [3].
    • Stir the mixture at 60-70°C for 30 minutes using a magnetic stirrer until a homogeneous transparent solution is obtained.
  • Solution Concentration:

    • Transfer the solution to a quartz crucible, ensuring it fills no more than 1/3 of the container volume to prevent overflow during combustion.
    • Evaporate water on a hotplate at 120°C with constant stirring until a viscous gel forms. Continue heating until the gel transitions to a foamy solid structure.
  • Combustion Reaction:

    • Transfer the crucible to a fume hood and increase the temperature to 300±10°C using a hotplate or place in a preheated muffle furnace.
    • Within minutes, the mixture will undergo auto-ignition, characterized by rapid gas evolution, swelling, and glowing that propagates through the entire volume. The reaction completes in seconds, yielding a voluminous solid product.
    • Allow the resulting powder to cool naturally to room temperature. The product should have a fluffy, porous appearance with minimal dense aggregates.
  • Post-Synthesis Treatment:

    • Gently crush the as-synthesized powder using an agate mortar and pestle to break up large, fragile aggregates.
    • Optional calcination: For enhanced crystallinity, heat the powder at 400-600°C for 2-4 hours in a muffle furnace with a heating rate of 5°C/min. This step removes any residual carbon and improves phase purity.

The following diagram illustrates the complete synthesis workflow:

G cluster_1 Combustion Stage Start Prepare Precursor Solution A Dissolve Metal Nitrates and Fuel in Deionized Water Start->A B Stir at 60-70°C for 30 Minutes A->B C Concentrate Solution to Form Viscous Gel at 120°C B->C D Initiate Combustion at 300±10°C C->D E Self-Propagating Reaction Wave D->E D->E F Cool to Room Temperature E->F E->F G Optional Calcination at 400-600°C for 2-4h F->G H Final Y:NiO Nanoparticles G->H

Safety Considerations

The combustion synthesis process involves highly exothermic reactions that require strict safety precautions:

  • Always conduct the synthesis in a fume hood with the sash lowered to protect against potential flare-ups and toxic gas emissions (primarily NOx, CO2, and H2O).
  • Wear appropriate personal protective equipment including heat-resistant gloves, safety goggles, and a lab coat. A face shield is recommended during the ignition stage.
  • Use quartz or ceramic crucibles rather than glass beakers, which may crack under the rapid temperature changes.
  • Ensure the combustion area is clear of flammable materials and has adequate ventilation.
  • Be aware that the reaction vessel will remain extremely hot for several minutes after combustion completes - allow sufficient cooling time before handling.

Materials Characterization Methods

Structural and Crystallographic Analysis

X-ray diffraction (XRD) provides essential information about phase purity, crystal structure, and crystallite size. Using a Cu Kα radiation source (λ = 1.5406 Å) with 2θ range of 20-80°, the diffraction patterns should confirm the formation of a single-phase cubic structure (space group Fd-3m) characteristic of NiO. The crystallite size can be calculated using the Scherrer equation (D = Kλ/βcosθ), where K is the shape factor (0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) in radians, and θ is the Bragg angle. Yttrium doping typically causes a slight increase in lattice parameter due to the larger ionic radius of Y³⁺ (1.04 Å) compared to Ni²⁺ (0.69 Å), which can be confirmed through Rietveld refinement [4].

Fourier-Transform Infrared (FTIR) Spectroscopy in the range of 400-4000 cm⁻¹ confirms the formation of metal-oxygen bonds. The characteristic absorption bands for Ni-O stretching vibrations typically appear in the 400-600 cm⁻¹ range. The absence of organic functional groups above 1000 cm⁻¹ indicates complete combustion, while their presence may suggest the need for higher ignition temperatures or post-synthesis calcination [2].

Morphological and Surface Analysis

Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM) reveal the surface morphology, particle agglomeration, and general microstructure of the as-synthesized powders. Yttrium-doped NiO nanoparticles typically exhibit a porous network structure with foam-like morphology resulting from the rapid gas evolution during combustion. Energy-dispersive X-ray spectroscopy (EDX) coupled with SEM provides quantitative elemental composition and confirms the presence and distribution of yttrium in the NiO matrix [4].

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) offer detailed information about particle size, shape, and crystallinity. Selected area electron diffraction (SAED) patterns can confirm the crystalline nature and phase composition. For combustion-synthesized Y:NiO, particles are generally spherical or slightly irregular with sizes between 20-50 nm, often forming interconnected networks [5].

BET Surface Area Analysis based on N₂ adsorption-desorption isotherms provides specific surface area, pore size distribution, and pore volume. Solution combustion synthesized materials typically exhibit high surface areas (20-150 m²/g) due to the foaming action during the reaction, which creates a complex porous architecture. Higher surface areas generally correlate with improved performance in catalytic and energy storage applications [6].

Magnetic and Optical Properties

Vibrating Sample Magnetometry (VSM) at room temperature measures magnetic properties including saturation magnetization (M_s), coercivity (H_c), and remanence (M_r). Pure NiO is antiferromagnetic but often exhibits weak ferromagnetism in nanostructured form due to uncompensated surface spins. Yttrium doping typically modifies the magnetic properties, with studies showing saturation magnetization values in the range of 19-55 emu/g depending on the doping concentration and synthesis conditions [4].

UV-Vis Spectroscopy enables determination of the optical band gap through Tauc plot analysis of absorbance data. The band gap of Y-doped NiO nanoparticles typically ranges from 4.85-5.45 eV and can be tuned by varying the yttrium content, which is crucial for optoelectronic and photocatalytic applications [5].

Functional Properties Assessment

Electrochemical Performance Evaluation

The electrochemical performance of Yttrium-doped NiO nanoparticles can be evaluated using a standard three-electrode cell configuration with the synthesized material as the working electrode, platinum foil as the counter electrode, and Ag/AgCl as the reference electrode in 1M KOH electrolyte. Cyclic voltammetry (CV) measurements typically show reversible redox peaks corresponding to the Ni²⁺/Ni³⁺ transition, with the integration of CV curves providing specific capacitance values. Yttrium doping has been shown to enhance electrochemical performance in similar metal oxide systems, with one study reporting Yttrium-doped SnO₂-NiO nanocomposites exhibiting "good electrochemical performance" for energy storage applications [1].

Galvanostatic charge-discharge (GCD) profiling at various current densities provides additional information about charge storage capability, rate performance, and cycling stability. Electrochemical impedance spectroscopy (EIS) in the frequency range of 0.01 Hz to 100 kHz reveals information about charge transfer resistance and ion diffusion characteristics. The incorporation of yttrium typically improves conductivity and reduces charge transfer resistance, enhancing overall electrochemical performance.

Catalytic Activity Testing

The catalytic performance of Y:NiO nanoparticles can be evaluated through dye degradation studies using organic dyes such as Congo Red, methylene blue, or 4-nitrophenol as model pollutants. In a typical experiment, a known concentration of dye solution (e.g., 10-20 mg/L) is mixed with a catalyst loading of 0.5-1.0 g/L under constant stirring. Aliquots are extracted at regular intervals and centrifuged to remove catalyst particles before analyzing the dye concentration via UV-Vis spectroscopy by monitoring the decrease in characteristic absorption peaks [2].

The degradation efficiency can be calculated as (C₀ - Cₜ)/C₀ × 100%, where C₀ and Cₜ are the initial concentration and concentration at time t, respectively. The apparent rate constant (k_app) can be determined from the slope of the linear plot of ln(C₀/C) versus time. Studies on similar systems have reported degradation efficiencies up to 97.3% for Congo Red dye with yttrium-substituted cobalt ferrite nanoparticles [2], suggesting the potential of yttrium doping in enhancing catalytic performance in nickel oxide systems as well.

Troubleshooting and Optimization

Common Synthesis Issues and Solutions
  • Problem: Incomplete combustion with residual carbonaceous material.

    • Cause: Fuel-to-oxidizer ratio too high (excess fuel) or insufficient ignition temperature.
    • Solution: Optimize φ value between 0.8-1.2 and ensure ignition temperature reaches at least 300°C. Implement post-synthesis calcination at 400-600°C to remove carbon residues.
  • Problem: Formation of large, dense aggregates rather than fluffy nanoparticles.

    • Cause: Excessive precursor concentration or insufficient gas evolution during combustion.
    • Solution: Dilute precursor solution to ≤1.0 M total metal ion concentration and ensure proper fuel selection (glycine recommended for high gas evolution).
  • Problem: Non-uniform yttrium distribution or phase segregation.

    • Cause: Incomplete mixing at the molecular level or incorrect firing conditions.
    • Solution: Extend stirring time during precursor preparation (≥30 minutes) and use fuel with good complexation ability (glycine or citric acid). Ensure rapid, uniform ignition.
  • Problem: Low product yield or excessive material loss as aerosol during combustion.

    • Cause: Overly violent reaction or insufficient container volume.
    • Solution: Use larger crucibles (filled to no more than 1/3 capacity) and consider slightly fuel-lean conditions (φ = 0.9-1.0) to moderate reaction intensity.
Performance Optimization Guidelines

To maximize the electrochemical performance of Y:NiO nanoparticles for energy storage applications:

  • Optimize yttrium doping concentration in the range of 3-12% (molar) to enhance conductivity without disrupting the host matrix excessively.
  • Control crystallite size between 15-25 nm through fuel selection and combustion conditions to maximize surface area while maintaining good crystallinity.
  • Implement mild post-combustion calcination (400-500°C) to improve crystallinity and remove impurities without significant grain growth that reduces surface area.
  • Consider composite formation with conductive materials (e.g., carbon nanotubes, graphene) to further enhance charge transfer in practical devices.

For catalytic applications:

  • Maximize surface area through fuel-rich combustion conditions (φ = 1.1-1.2) and lower ignition temperatures that produce more porous structures.
  • Control particle size through precursor concentration and fuel selection - smaller particles generally show higher surface area and more active sites.
  • Optimize calcination temperature to achieve the balance between crystallinity (which affects stability) and surface area (which affects activity).

Applications in Energy Storage and Environmental Remediation

The unique properties of yttrium-doped NiO nanoparticles synthesized via flash combustion make them suitable for various advanced applications:

Energy Storage Systems: Yttrium-doped NiO nanoparticles show promise as electrode materials for supercapacitors and lithium-ion batteries. The enhanced electrochemical performance stems from yttrium's ability to modify the electronic structure of NiO, improving electrical conductivity and creating additional active sites for faradaic reactions. The nanocomposite's structural stability during charge-discharge cycles leads to improved cycling performance, making them suitable for long-life energy storage devices [1].

Environmental Catalysis: The combination of tunable surface properties, defect-rich structure, and modified electronic properties makes Y:NiO nanoparticles effective catalysts for degrading organic pollutants. The presence of yttrium creates oxygen vacancies and modifies surface acidity, enhancing the material's ability to generate reactive oxygen species under appropriate conditions. Studies on similar yttrium-doped metal oxide systems have demonstrated excellent degradation performance for various organic dyes, with efficiencies exceeding 97% under optimal conditions [2].

Magnetic and Sensing Applications: The magnetic properties of Y:NiO nanoparticles can be tuned through doping level and synthesis conditions, making them potential candidates for data storage, magnetic separation, and sensor applications. While pure NiO is antiferromagnetic, yttrium doping introduces structural defects and modified exchange interactions that can lead to interesting magnetic behavior at the nanoscale [4].

References

Application Notes for Ni-Al-Y Bond Coats in Turbomachinery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bond Coats and Ni-Al-Y Systems

In turbomachinery, bond coats are critical components of TBC systems, serving as a protective layer between the superalloy substrate and the ceramic top coat (often Yttria-Stabilized Zirconia, or YSZ). Their primary functions are to protect the substrate from oxidation and corrosion and to improve the adhesion of the TBC. The Ni-Al-Y system, falling under the broader MCrAlY (where M is Ni, Co, or a combination) category, is particularly valued for forming a stable, continuous layer of Thermally Grown Oxide (TGO—primarily α-Al₂O₃), which acts as a barrier to oxygen and other corrosive gases [1]. The coefficient of thermal expansion (CTE) is a critical property, and the Ni-Al-Y system is designed to have a CTE between that of the metallic substrate and the ceramic top coat, thereby minimizing thermally induced stresses [1].

Material Selection and Coating Design

The design of a coating system must carefully consider the properties and interactions of each layer. A triple-layer system has been demonstrated to be effective for protecting polymer matrix composites, and similar design logic applies to superalloys [2].

The table below summarizes the function and common material choices for a triple-layer TBC system:

Layer Primary Function Common Material Choices Deposition Method
Top Coat Thermal insulation 8YSZ (Yttria-Stabilized Zirconia) Atmospheric Plasma Spray (APS) [2]
Intermediate Coat Oxidation resistance, CTE gradation NiCrAlY Atmospheric Plasma Spray (APS) [2]
Bond Coat Substrate protection, adhesion Ni-Al-Y, Cu, Al High Velocity Oxygen Fuel (HVOF) [2]

For Ni-based superalloys, the bond coat and intermediate coat can be combined or adapted, often using a NiCrAlY layer that inherently provides the Ni-Al-Y system. A vacuum arc deposition method has also been described for creating a complex multilayer Y-Al-O coating system, which involves alternating layers of YAl, YAlO₃, and YAl to achieve high-temperature stability and stress relaxation [3]. In some applications, a CrAl sublayer is applied first to further prevent oxygen diffusion to the substrate [3].

Detailed Experimental Protocols
3.1. Substrate Preparation
  • Cleaning and Surface Activation: The substrate (e.g., a nickel-based superalloy or an intermetallic alloy like TNM-B1) must be meticulously cleaned to remove contaminants. This is typically done using an ultrasonic bath with an appropriate solvent, followed by drying [2] [3].
  • Grit Blasting: To enhance the mechanical bonding (interlocking) of the sprayed coating, the substrate surface is grit-blasted. A common protocol uses white alumina sands (e.g., 150 mesh) with an air pressure of 0.3 MPa. This process creates a uniformly rough surface [2].
3.2. Coating Deposition Methods
A. Thermal Spraying (HVOF and APS)

Thermal spraying is a widely used technique for applying bond coats and top coats. The following workflow outlines the key steps and parameters for a triple-layer coating system.

Start Start: Substrate Preparation Step1 Grit Blasting (150 mesh Alumina, 0.3 MPa) Start->Step1 Step2 Ultrasonic Cleaning & Drying (50°C, 1 hr) Step1->Step2 Step3 Apply Bond Coat via HVOF Step2->Step3 Step4 Apply Intermediate Coat (NiCrAlY) via APS Step3->Step4 Step5 Apply Top Coat (8YSZ) via APS Step4->Step5 End End: Coated Component Step5->End

Figure 1: Workflow for depositing a triple-layer TBC system using thermal spraying.

  • High Velocity Oxygen Fuel (HVOF) for Bond Coats: HVOF is preferred for bond coats due to its high particle velocity and relatively low flame temperature, which results in dense coatings with high bonding strength and minimal thermal damage to the substrate [2].
  • Atmospheric Plasma Spraying (APS) for Top Coats: APS is used for ceramic top coats and intermediate metallic coats. It generates a high-temperature plasma that melts the feedstock powder, which is then accelerated onto the substrate [2].

The table below provides example parameters for HVOF and APS processes:

Parameter HVOF (For Metallic Bond Coat) APS (For NiCrAlY) APS (For 8YSZ)
Fuel Flow (SLPM*) Kerosene, 0.28 L/min -- --
Oxygen Flow (SLPM*) 760 -- --
Arc Current (A) -- 500 600
Arc Voltage (V) -- 65 70
Primary Gas (Ar) Flow (SLPM) -- 45 45
Carrier Gas (N₂) Flow (SLPM) 12 6 6
Spray Distance (mm) 250 120 120

SLPM: Standard Liters Per Minute [2].

B. Vacuum-Arc Deposition

This method is used to create highly controlled, multilayer coatings for the most demanding applications.

  • Process: The coating is deposited from two single-component cathodes (e.g., Al and Y) onto a substrate within a vacuum chamber. A common approach is to build a multilayer structure, such as alternating YAl / YAlO₃ / YAl layers over multiple cycles (e.g., 8 cycles) [3].
  • Sublayer Application: Prior to the main coating, a CrAl sublayer is often applied to act as an additional diffusion barrier for oxygen [3].
3.3. Coating Characterization and Performance Evaluation
A. Bonding Strength

The adhesion between the coating and the substrate is a critical metric. It is typically quantified by measuring the bonding strength, which is influenced by the kinetic energy of the impacting particles during spraying. Higher particle density and velocity (as in HVOF) lead to greater kinetic energy, resulting in stronger mechanical interlocking and higher bonding strength [2].

B. Thermal Shock Resistance Test

This test evaluates the coating's ability to withstand thermal stresses from rapid temperature changes.

  • Protocol: The coated sample is placed in an oven at a set temperature (e.g., 230°C for polymer composites; significantly higher for superalloys) for a dwell time (e.g., 1 hour). It is then rapidly quenched into ice water, dried, and reheated. This constitutes one cycle.
  • Failure Criterion: The test is repeated until visible cracks or delamination appear on more than 10% of the coating surface. The number of cycles endured is recorded as the thermal shock lifetime [2].
C. Thermal Ablation Test

This test assesses the coating's resistance to extreme heat flux.

  • Setup: A high-temperature hot air gun is directed at the center of the coated sample surface.
  • Measurement: A thermocouple is placed at the surface center to monitor temperature. The test is conducted at a target temperature (e.g., 800°C) for a specific duration (e.g., 5 minutes). The weight loss rate of the sample after the test is a key indicator of performance [2].
D. Thermophysical Property Analysis
  • Coefficient of Thermal Expansion (CTE): Measured using a high-temperature dilatometer. The sample is heated, and its linear expansion is recorded to calculate the mean CTE, which is crucial for understanding thermal mismatch [2] [1].
  • Thermal Conductivity: Calculated using the formula ( K = \alpha \cdot C_P \cdot \rho ), where ( \alpha ) is the thermal diffusivity (measured by laser flash), ( C_P ) is the specific heat capacity (measured by differential scanning calorimetry), and ( \rho ) is the density [2].

Key Considerations for Researchers

  • Residual Stress Management: A primary failure mechanism for TBCs is spallation due to residual stresses from deposition and thermal expansion mismatch. While increasing top coat thickness improves insulation, it also increases residual stress, which can lead to premature peeling [2].
  • CTE Matching is Critical: The thermal expansion coefficients of the system's phases follow the order CTE_Ni > CTE_Ni₃Al > CTE_NiAl > CTE_α-Cr. Designing a bond coat with an appropriate phase composition to gradate the CTE from the substrate to the top coat is essential for longevity [1].
  • Process Control Determines Quality: In Vacuum Arc Remelting (VAR) and thermal spraying, precise control over parameters like current, cooling rate, and particle kinematics is non-negotiable for producing a defect-free, homogeneous material with the desired microstructure [4] [2].

References

nickel yttrium alloy CVD physical vapor deposition

Author: Smolecule Technical Support Team. Date: February 2026

CVD and PVD at a Glance

The table below summarizes the core differences between these two deposition techniques.

Feature Physical Vapor Deposition (PVD) Chemical Vapor Deposition (CVD)
Process Type Physical transformation (solid → vapor → solid) [1] Chemical reaction on the substrate surface [1]
Process Temperature Relatively low (< 500 °C) [1] High (typically > 900 °C) [1]
Coating Thickness ~1 - 5 microns [2] Up to ~30 microns [2]
Coating Uniformity Line-of-sight; poorer on complex geometries [1] [3] Excellent conformal coverage, even on internal features [1] [3]
Film Stress/Adhesion High intrinsic stress, good adhesion [2] Low intrinsic stress, superior adhesion [2]
Environmental Impact Low; considered a clean technology [1] Can involve hazardous gases and byproducts [1]
Common Techniques Sputtering, Evaporation [1] LPCVD, PECVD, MOCVD [1]

Experimental Protocols

Protocol for PVD (Sputtering Deposition)

The PVD coating process involves multiple steps to ensure high-quality film adhesion and properties [4].

  • Substrate Cleaning: Clean the substrate thoroughly to remove all surface impurities. Methods include mechanical cleaning with pressurized air or chemical cleaning to disinfect [4].
  • Substrate Treatment: Treat the substrate to enhance coating adhesion. Techniques like plasma etching or anodizing can roughen the surface for better mechanical bonding [4].
  • Loading into Vacuum Chamber: Place the prepared substrate into a vacuum chamber. Evacuate the chamber to a high vacuum to remove any interfering particles [4].
  • Pre-sputtering: Initiate a plasma (e.g., with argon gas). Before deposition, run a pre-sputtering cycle to clean the target surface and ensure purity.
  • Sputter Deposition: Vaporize the nickel-yttrium target using a physical method like magnetron sputtering, where an electric field pushes ions onto the target [4]. The vaporized atoms travel through the vacuum and deposit onto the substrate [1] [4].
  • Film Growth Control: Control film thickness and properties by adjusting deposition time, power to the target, and substrate temperature [5].
  • Post-deposition Annealing: Perform annealing in a controlled environment to improve coating adhesion and reduce residual stress [4].
Protocol for CVD (Using Iodide Precursors)

A patent for nickel CVD suggests using iodide precursors (e.g., hydrogen iodide) to deposit metals like nickel, cobalt, or their alloys onto refractory metals (e.g., tungsten, molybdenum) or ceramics [6].

  • Precursor and Substrate Preparation: Load the substrate into the CVD reactor. For iodide-based processes, prepare a solid metal source (e.g., nickel) and a separate source of hydrogen iodide (HI) or ammonium iodide (NH₄I) into the reactor [6].
  • System Purge and Heating: Purge the system with an inert gas (e.g., argon or nitrogen) to create an oxygen-free environment [6]. Heat the reactor to the reaction temperature (specific temperature for nickel-yttrium requires further research).
  • Precursor Vaporization and Reaction: Vaporize the iodide source (HI or NH₄I). The vapor reacts with the solid metal source to form a volatile metal iodide (e.g., nickel iodide) [6].
  • Transport and Decomposition: The volatile metal iodide is transported by the carrier gas to the heated substrate. Upon contact with the hot substrate, the metal iodide decomposes, depositing the pure metal (nickel) and releasing iodide vapor, which is carried away [6].
  • Introduction of Co-reactant: For alloy deposition like nickel-yttrium, introduce a volatile yttrium precursor (e.g., an organometallic compound) simultaneously. Precise control of individual precursor flow rates is critical for achieving the desired alloy composition.
  • Process Parameter Control: Precisely control substrate temperature, precursor concentrations, and system pressure to manage deposition rate, film morphology, and final alloy composition [5].
  • Cooling and Unloading: After deposition, cool the system under an inert gas atmosphere to prevent oxidation. Once at a safe temperature, unload the coated substrate [6].

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflows for the PVD and CVD processes.

Diagram 1: PVD Sputtering Workflow

Diagram 1: This flowchart outlines the key stages of the PVD sputtering process, from substrate preparation to post-deposition annealing.

Diagram 2: CVD Iodide Transport Workflow

Diagram 2: This diagram shows the chemical vapor deposition process using iodide transport, where a gaseous precursor decomposes on the hot substrate.

Application Notes for Researchers

  • Material Selection: The high temperatures of CVD may not be suitable for temperature-sensitive substrates. PVD's lower temperature range is advantageous in such cases [1]. For coating complex 3D geometries with high conformity, CVD is superior [1] [3].
  • Parameter Optimization: For nickel-yttrium alloys, key parameters to optimize include the Ni/Y ratio in the PVD target, the choice of yttrium precursor in CVD, substrate temperature, and working gas pressure. These factors critically influence the film's crystallinity, stress, and final composition.
  • Process Integration: PVD is often preferred for applications requiring high purity and precise thickness control, such as semiconductor metal interconnects [1]. CVD is typically chosen for applications demanding excellent conformality and step coverage, like diffusion barriers and some wear-resistant coatings [1].
  • Alloy-Specific Considerations: Deposition of a defined nickel-yttrium alloy phase will require careful control of stoichiometry. Using a single-source precursor containing both metals in the desired ratio (for CVD) or a well-homogenized alloy sputtering target (for PVD) can facilitate this.

Reference and Further Research

The search results lack specific data for nickel-yttrium (Ni-Y) alloy deposition. The following pathways are recommended for further investigation:

  • Specialized Literature: Search academic databases (e.g., SciFinder, Google Scholar) for "nickel yttrium intermetallic CVD/PVD", "NiY thin films", or "yttrium alloy chemical vapor deposition".
  • Precursor Chemistry: Research volatile precursors for yttrium, such as Yttrium tris(β-diketonates) (e.g., Y(tmhd)₃) or organometallics (e.g., Y(C₅H₅)₃), and their decomposition kinetics.
  • Professional Networks: Consult with equipment manufacturers and research groups specializing in intermetallic thin films or high-temperature coatings.

References

Application Notes on Radiation Shielding Materials

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key materials from the search results, highlighting the gap where Ni-Y specific data would be.

Material System Shielding Application & Performance Key Advantages Research Status
Ni-based Alloys (Inconel-617) Effective for gamma/X-ray and fast neutron shielding in high-temperature environments (e.g., nuclear reactors, spacecraft) [1]. Superior shielding ability compared to other alloys and concretes; high-temperature stability [1]. Well-researched and characterized via codes like EpiXS and Phy-X/PSD [1].
Gadolinium (Gd)-based Composites Excellent for simultaneous neutron and gamma-ray shielding; used in nuclear power and aerospace [2]. High neutron absorption cross-section; effective gamma attenuation; can be integrated into polymers, metals, glass, and ceramics [2]. Active research area; reviewed for various composite matrices (metal, polymer, glass, ceramic) [2].
Ni-Y Systems Information not found in the searched literature. The properties and potential advantages of this specific system are not documented in the provided sources. Appears to be a gap in the current published research.

Proposed Experimental Protocols for Shielding Evaluation

Since direct data on Ni-Y was not available, the following general protocols are compiled from methodologies used to evaluate similar shielding materials, such as the Ni-based alloys and Gd-composites mentioned above. You can adapt these for investigating Ni-Y systems.

Protocol 1: Computational Assessment of Shielding Parameters

This protocol uses established software to predict key shielding parameters before costly fabrication and experimental testing.

  • 1.1 Objective: To theoretically calculate the gamma-ray and neutron radiation shielding effectiveness of a material composition.
  • 1.2 Materials/Software:
    • Computer with Phy-X/PSD or EpiXS software [1].
    • Defined chemical composition and density of the Ni-Y material.
  • 1.3 Procedure:
    • Input Parameters: Enter the precise mass fraction of each element (e.g., Ni, Y, and any others) and the theoretical density of the material into the software.
    • Define Energy Range: Set the photon energy range from 15 keV to 15 MeV, as is standard for such evaluations [1].
    • Execute Calculation: Run the software to compute key parameters.
  • 1.4 Data Analysis: The software will output several critical parameters for your analysis:
    • Mass Attenuation Coefficient (μm): A fundamental parameter indicating how effectively a material absorbs radiation.
    • Half-Value Layer (HVL): The thickness of material required to reduce the radiation intensity by half [3].
    • Mean Free Path (MFP): The average distance a photon travels before interacting.
    • Exposure Buildup Factor (EBF): Accounts for the accumulation of scattered radiation within the material.
    • Effective Atomic Number (Zeff) and Fast Neutron Removal Cross-Section (ΣR) [1].
Protocol 2: Fabrication and Experimental Shielding Validation

This protocol outlines a general method for creating and physically testing a composite material.

  • 2.1 Objective: To fabricate a Ni-Y composite material and experimentally measure its shielding performance.
  • 2.2 Materials:
    • High-purity Nickel (Ni) and Yttrium (Y) powders.
    • Matrix material (e.g., epoxy resin, polyethylene, or a metal matrix like aluminum).
    • Standard laboratory equipment for composite fabrication: ball mill, hydraulic press, furnace.
  • 2.3 Procedure:
    • Powder Processing: Mix the Ni and Y powders in a ball mill for several hours to ensure homogeneity.
    • Composite Fabrication:
      • For a polymer matrix, mix the powder blend into the polymer and cast it into a mold.
      • For a metal matrix, use powder metallurgy techniques: cold-press the mixed powders into a pellet under high pressure, then sinter in a vacuum furnace at a predetermined temperature and time.
    • Characterization: Measure the actual density of the fabricated composite.
    • Radiation Testing:
      • Use a radioisotope source (e.g., Cs-137 for gamma rays, or a Pu-Be/Am-Be source for neutrons).
      • Place a radiation detector on the other side of the material sample.
      • Measure the count rate without the sample (I₀) and with the sample (I) of varying thicknesses.
  • 2.4 Data Analysis:
    • Calculate the Linear Attenuation Coefficient (μ) using the formula: ( I = I_0 e^{-μx} ), where ( x ) is the sample thickness.
    • Compare the experimental results with the computational predictions from Protocol 1.

Visualizing the Research Workflow

The following diagram illustrates the integrated experimental and computational workflow for evaluating a new radiation shielding material, based on the protocols described above.

NiY_Shielding_Workflow start Define Ni-Y Composite comp Computational Modeling (Protocol 1) start->comp fab Material Fabrication (Protocol 2) comp->fab Theoretical Guidance test Experimental Validation (Protocol 2) fab->test analysis Data Analysis & Comparison test->analysis optimize Optimize Composition analysis->optimize Needs Improvement output Application Notes & Performance Report analysis->output Promising Result optimize->comp Refined Design

Diagram 1: Integrated workflow for developing and evaluating a Ni-Y radiation shielding material, combining computational and experimental methods.

A Research Path Forward for Ni-Y Systems

Given the absence of direct data, here is a potential approach to initiate research on Ni-Y for radiation shielding:

  • Leverage Known Properties: Yttrium is a neutron-transparent material and is often used as a matrix or alloying element in nuclear applications for its corrosion resistance and high-temperature strength. Research could focus on creating a cermet (ceramic-metal composite) where a Ni-Y alloy acts as a ductile, high-Z matrix for gamma shielding, incorporating other high-neutron-absorption particles.
  • Hypothesize a Composite System: A more promising avenue might be to develop a Ni-Y-Gd composite. This system could synergistically combine the high-temperature mechanical properties and gamma shielding of nickel, the structural benefits of yttrium, and the unparalleled neutron absorption of gadolinium [2].
  • Follow Established Methods: The computational and experimental protocols outlined above provide a robust starting point for characterizing any new material system, including Ni-Y-based ones.

References

Comprehensive Application Notes and Protocols for Yttrium-Nickel Alloy Catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Yttrium-Nickel Catalytic Systems

Yttrium-nickel (Y-Ni) catalytic systems represent an emerging class of materials that leverage the unique properties of both transition and rare-earth metals for advanced catalytic applications. These catalysts exhibit exceptional performance in various energy and environmental applications, particularly in CO₂ conversion, hydrogen production, and ammonia decomposition. The synergistic interaction between yttrium and nickel components enhances catalytic activity, stability, and selectivity beyond what either metal can achieve independently. Yttrium's strong oxygen affinity promotes the formation of oxygen vacancies, while nickel provides the primary active sites for molecular activation and transformation. These systems typically manifest as supported nanoparticles, single-atom alloys, or intermetallic compounds, with the specific structure dictating the catalytic properties and application suitability.

The growing interest in Y-Ni catalysts stems from their potential to address key challenges in clean energy conversion and green chemical synthesis. As regulatory frameworks worldwide increasingly emphasize carbon neutrality and sustainable manufacturing, Y-Ni catalysts offer promising pathways for CO₂ utilization and hydrogen economy implementation. Their development aligns with global sustainability initiatives while providing scientifically intriguing systems for fundamental catalysis research. The following sections present comprehensive application notes, experimental protocols, and performance data to guide researchers in utilizing these advanced catalytic materials.

Catalyst Applications and Performance Metrics

Yttrium-nickel catalysts demonstrate remarkable versatility across multiple chemical transformations, with particularly outstanding performance in environmental catalysis and hydrogen production applications. The strategic integration of yttrium significantly modifies the electronic properties of nickel active sites while creating beneficial structural features that enhance catalytic efficiency. These materials have shown exceptional capabilities in mitigating greenhouse gases and enabling clean energy vectors through various catalytic processes.

Environmental Catalysis: CO₂ Methanation

The conversion of carbon dioxide to valuable fuels represents a cornerstone of carbon capture and utilization technologies. Yttrium-nickel catalysts excel in CO₂ methanation, achieving outstanding conversion rates and perfect selectivity under optimized conditions:

  • The Ni-Y₁/CeO₂ catalyst developed by Choudhary et al. achieves 83% CO₂ conversion with 100% CH₄ selectivity at 350°C, representing one of the highest performance metrics reported for this reaction [1].
  • Enhanced oxygen vacancies facilitated by yttrium single atoms promote CO₂ activation, while tailored basic sites optimize the reaction pathway toward methane rather than carbon monoxide [1].
  • Significant activity is maintained at lower temperatures (250-300°C), reducing the energy requirements for operation compared to conventional nickel catalysts [1].
  • The catalyst demonstrates exceptional stability, maintaining performance over 40 hours of continuous operation without significant deactivation, addressing a key challenge in CO₂ methanation catalysis [1].
Hydrogen Production and Purification

Hydrogen represents a clean energy carrier essential for the transition to sustainable energy systems. Y-Ni catalysts enable efficient hydrogen production through multiple pathways:

  • In ammonia decomposition, Ni/Y₂O₃ catalysts achieve 100% conversion at 650°C with a gas hourly space velocity (GHSV) of 12,000 mL·h⁻¹·gcat⁻¹, producing COx-free hydrogen ideal for fuel cell applications [2].
  • The morphology engineering of Y₂O₃ supports directly influences nickel dispersion and nanoparticle size, with optimized preparations yielding high surface area materials that enhance catalytic activity [2].
  • Yttrium nickel alloys (YNi₅) serve as effective hydrogen storage materials due to their capacity to absorb large quantities of H₂ and form metal hydrides, functioning both as storage media and potential catalysts for hydrogenation reactions [3].
Comparative Performance Metrics

Table 1: Performance Metrics of Yttrium-Nickel Catalysts in Various Applications

Application Catalyst Formulation Reaction Conditions Performance Metrics Reference
CO₂ Methanation Ni-Y₁/CeO₂ 350°C 83% CO₂ conversion, 100% CH₄ selectivity [1]
Ammonia Decomposition Ni/Y₂O₃ 650°C, GHSV=12,000 mL·h⁻¹·gcat⁻¹ 100% NH₃ conversion [2]
Hydrogen Storage YNi₅ alloy Ambient to 300°C High H₂ absorption capacity [3]
CO Oxidation CuO-CoO-CeO₂ (Y-doped) 600°C High CO conversion, excellent thermal stability [4]

Catalyst Synthesis Protocols

The preparation method significantly influences the structural properties and catalytic performance of yttrium-nickel materials. Both conventional solution-based approaches and emerging solvent-free mechanochemical methods have been developed, each offering distinct advantages for specific applications.

Supported Catalyst Preparation via Hydrothermal and Impregnation Methods

Supported Y-Ni catalysts with controlled morphology can be synthesized through hydrothermal methods followed by impregnation, yielding materials with high surface area and optimized metal dispersion:

  • Hydrothermal Synthesis of Y₂O₃ Supports: Begin by preparing Y₂O₃ supports with varied morphologies through hydrothermal treatment at different pH values. Adjust the pH of yttrium precursor solutions (typically Y(NO₃)₃) across a range (e.g., pH 7-13) using appropriate bases (NaOH or NH₄OH). Transfer the solutions to autoclaves and conduct hydrothermal treatment at 150-200°C for 12-48 hours. Recover the resulting Y₂O₃ supports by filtration, wash thoroughly with deionized water, and calcine at 400-600°C for 4 hours to achieve crystalline structures [2].

  • Wetness Impregnation of Nickel: Prepare a nickel precursor solution by dissolving nickel nitrate (Ni(NO₃)₂·6H₂O) in deionized water. Add the calculated amount of Y₂O₃ support to the solution under continuous stirring to ensure uniform contact. Incubate the mixture for 2 hours at room temperature, then remove excess solvent via rotary evaporation. Dry the resulting material at 100°C for 12 hours, followed by calcination at 400-500°C for 4 hours to convert the nickel salt to its oxide form. Finally, reduce the catalyst under hydrogen flow (30-50 mL/min) at 500-600°C for 2-4 hours to activate the metallic nickel nanoparticles [2].

Single-Atom Yttrium-Modified Ni/CeO₂ Catalyst Preparation

For advanced CO₂ methanation applications, catalysts with atomically dispersed yttrium on Ni/CeO₂ can be prepared as follows:

  • CeO₂ Support Preparation: Synthesize CeO₂ nanoparticles through precipitation methods by adding ammonium hydroxide to a cerium nitrate solution until pH 9-10 is achieved. Age the precipitate for 2 hours, then filter and wash thoroughly. Dry at 100°C overnight and calcine at 500°C for 4 hours to obtain high-surface-area CeO₂ (typically >200 m²/g) [1] [4].

  • Yttrium Single-Atom Incorporation: Employ a strategic deposition method to achieve atomic dispersion of yttrium. Prepare a yttrium precursor solution (Y(NO₃)₃) in ethanol and slowly add it to the CeO₂ support under vigorous stirring. After 2 hours of incubation, remove the solvent under reduced pressure and dry the material at 80°C for 12 hours. Calcine at 400°C for 2 hours to fix the yttrium species onto the support [1].

  • Nickel Nanoparticle Deposition: Finally, deposit nickel nanoparticles using wetness impregnation with a nickel nitrate solution, followed by reduction under hydrogen at 450°C for 2 hours. The resulting Ni-Y₁/CeO₂ catalyst contains both nickel nanoparticles and atomically dispersed Y³⁺ species, creating the synergistic interface essential for high-performance CO₂ methanation [1].

Mechanochemical Synthesis Methods

Mechanochemical approaches offer solvent-free alternatives for catalyst preparation, reducing environmental impact and processing time:

  • Ball Milling Synthesis: Combine yttrium and nickel precursors (e.g., Y₂O₃ and NiO, or metallic powders) in the appropriate stoichiometric ratio in a planetary ball mill jar. Add grinding media (typically stainless steel balls) with a ball-to-powder ratio of 10:1 to 20:1. Seal the jar and conduct milling at 300-500 rpm for 1-10 hours, depending on the desired fineness and phase transformation. Periodically reverse the rotation direction to ensure homogeneous mixing [4] [5].

  • NaCl-Templated Porous Catalyst Synthesis: For creating high-surface-area materials, mix metal precursors with NaCl (which acts as a temporary template) before milling. After mechanochemical treatment, remove the NaCl template by washing with deionized water, leaving behind a porous structure with high surface area ideal for catalytic applications. This approach has successfully produced porous ZrO₂, Fe₂O₃, and CeO₂ supports with surface areas exceeding 200 m²/g [4].

Experimental Testing Protocols

Standardized testing protocols ensure accurate evaluation and comparison of Y-Ni catalyst performance across different applications and research groups.

CO₂ Methanation Performance Evaluation

The catalytic conversion of CO₂ to methane provides a valuable pathway for carbon utilization. Performance testing should follow these standardized procedures:

  • Reactor Setup: Employ a fixed-bed continuous flow reactor system constructed from stainless steel or quartz tubing with an internal diameter of 6-10 mm. Position a thermocouple in direct contact with the catalyst bed to accurately monitor reaction temperature. Ensure all gas lines are constructed from materials compatible with CO₂ and hydrogen at elevated temperatures and pressures [1].

  • Reaction Conditions: Utilize 100-500 mg of catalyst (sieve to 150-300 μm particle size) diluted with inert quartz sand to maintain bed geometry. Activate the catalyst in situ under hydrogen flow (30-50 mL/min) at 450°C for 2 hours before reaction. Conduct methanation using a reactant gas mixture typically composed of CO₂:H₂:N₂ = 1:4:5 (or similar ratios) at a total flow rate of 50-100 mL/min. Perform testing across a temperature range of 200-400°C at atmospheric pressure, allowing 30-60 minutes at each temperature to reach steady state [1].

  • Product Analysis: Quantify reaction products using an online gas chromatograph equipped with both thermal conductivity (TCD) and flame ionization (FID) detectors. Employ appropriate columns (e.g., HayeSep Q, MolSieve) for effective gas separation. Calculate CO₂ conversion and CH₄ selectivity using the following equations:

    CO₂ Conversion (%) = [(CO₂_in - CO₂_out) / CO₂_in] × 100%

    CH₄ Selectivity (%) = [CH₄_out / (CH₄_out + CO_out)] × 100%

    Report time-on-stream stability data over at least 24-48 hours of continuous operation at optimal temperature [1].

Ammonia Decomposition for Hydrogen Production

The catalytic decomposition of ammonia represents a promising route for COx-free hydrogen generation:

  • Testing Apparatus: Use a quartz microreactor (8-10 mm ID) connected to a gas delivery system capable of providing precise ammonia flows (typically 5-50 mL/min). Employ mass flow controllers for accurate gas regulation and include a liquid ammonia source with appropriate vaporization capabilities [2].

  • Standard Reaction Conditions: Load 50-200 mg of catalyst (screened to 180-250 μm) mixed with quartz wool to prevent channeling. Prereduce the catalyst under hydrogen at 500-600°C for 2 hours prior to reaction. Conduct decomposition tests using pure ammonia at gas hourly space velocities (GHSV) of 6,000-24,000 mL·h⁻¹·gcat⁻¹ across a temperature range of 400-700°C [2].

  • Performance Quantification: Monitor ammonia conversion using Fourier transform infrared (FTIR) spectroscopy or gas chromatography with TCD detection. Calculate conversion based on the difference between inlet and outlet ammonia concentrations:

    NH₃ Conversion (%) = [(NH₃_in - NH₃_out) / NH₃_in] × 100%

    Determine hydrogen formation rates and quantify potential byproducts (primarily N₂, with trace N₂O under certain conditions) [2].

Catalyst Characterization Techniques

Comprehensive characterization elucidates the structure-property relationships essential for catalyst optimization and development.

Structural and Chemical Analysis

Advanced characterization techniques provide insights into the atomic structure and chemical state of Y-Ni catalysts:

  • X-ray Diffraction (XRD): Acquire patterns using Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 10-90° with a step size of 0.02°. Identify crystalline phases (Ni, Y₂O₃, CeO₂, etc.) by comparison with reference patterns. Calculate crystallite sizes using the Scherrer equation applied to principal reflections [5] [2].

  • X-ray Absorption Spectroscopy (XAS): Collect spectra at yttrium K-edge (17 keV) and nickel K-edge (8.3 keV) at synchrotron facilities. Analyze extended fine structure (EXAFS) to confirm atomic dispersion of yttrium (absence of Y-Y bonds) and characterize local coordination environments. Use X-ray near-edge structure (XANES) to determine oxidation states of both yttrium and nickel components [1].

  • Temperature-Programmed Techniques: Conduct H₂-temperature programmed reduction (TPR) to assess reducibility using 5% H₂/Ar mixture while ramping to 900°C at 10°C/min. Perform CO₂-temperature programmed desorption (TPD) to quantify basic site density and strength by monitoring CO₂ release during temperature ramping [1] [2].

Morphological and Surface Analysis

Understanding catalyst morphology and surface properties complements structural characterization:

  • Electron Microscopy: Employ scanning electron microscopy (SEM) to evaluate overall catalyst morphology and energy dispersive X-ray spectroscopy (EDS) for elemental mapping of yttrium and nickel distribution. Use high-resolution transmission electron microscopy (HRTEM) to determine nickel nanoparticle size distribution and examine metal-support interfaces [1] [2].

  • Surface Area and Porosity Analysis: Conduct N₂ physisorption measurements at -196°C to determine specific surface area using the Brunauer-Emmett-Teller (BET) method. Calculate pore size distributions from adsorption branches using Barrett-Joyner-Halenda (BJH) or non-local density functional theory (NLDFT) methods [4] [2].

  • Surface Basicity Characterization: Use CO₂ as a probe molecule in infrared spectroscopy to identify different types of basic sites (weak, medium, strong). Complement with microcalorimetry measurements to quantify base strength distribution, which correlates with CO₂ activation capability in methanation reactions [1].

Experimental Workflow and Structure-Activity Relationships

The development and optimization of yttrium-nickel catalysts follows a systematic workflow from preparation to performance evaluation, with clear structure-activity relationships emerging from extensive characterization.

Experimental Workflow for Catalyst Development

workflow Experimental Workflow for Y-Ni Catalyst Development A Catalyst Design (Y-Ni ratio, support selection) B Synthesis (Hydrothermal, impregnation, ball milling) A->B C Characterization (XRD, XAS, SEM, BET) B->C D Performance Evaluation (Activity, selectivity, stability) C->D E Structure-Activity Analysis (Optimization feedback loop) D->E E->A Optimization

Figure 1: Systematic workflow for developing and optimizing yttrium-nickel catalysts, illustrating the iterative process from design to performance evaluation and refinement.

Structure-Activity Relationships in Y-Ni Catalysts

The exceptional performance of yttrium-nickel catalysts stems from several key structural features that influence their catalytic behavior:

  • Oxygen Vacancy Enhancement: Yttrium incorporation dramatically increases oxygen vacancy concentration on oxide supports, particularly CeO₂, which significantly promotes CO₂ activation and dissociation—the rate-limiting step in methanation [1].

  • Metal-Support Interactions: Strong interactions between nickel nanoparticles and yttrium-modified supports stabilize small nickel crystallites against sintering during reaction and regeneration cycles, accounting for the exceptional stability observed in long-term testing [1] [2].

  • Tailored Surface Basicity: The incorporation of yttrium single atoms creates basic sites of appropriate strength for CO₂ adsorption without excessively strong binding that would lead to site blocking, optimizing the reaction pathway toward methane formation [1].

  • Hydrogen Spillover Effects: Yttrium components facilitate hydrogen dissociation and spillover to adjacent nickel sites, enhancing hydrogenation capabilities while potentially creating bifunctional mechanisms in reactions such as ammonia decomposition [2].

relationships Structure-Activity Relationships in Y-Ni Catalysts Structural Structural Features (Y atomic dispersion, Ni particle size, oxygen vacancies) Electronic Electronic Properties (Basic site density, metal-support interaction, H₂ spillover) Structural->Electronic Determines Performance Catalytic Performance (Activity, selectivity, stability) Electronic->Performance Governs

Figure 2: Key structure-activity relationships in yttrium-nickel catalysts, illustrating how structural features determine electronic properties that ultimately govern catalytic performance.

Conclusion and Future Perspectives

Yttrium-nickel catalysts represent a promising class of materials with demonstrated excellence in CO₂ conversion, hydrogen production, and other energy-related applications. The synergistic effects between yttrium and nickel components create catalytic systems with enhanced activity, selectivity, and stability compared to monometallic analogues. The protocols and application notes presented herein provide comprehensive guidance for researchers seeking to utilize these advanced materials in their catalytic investigations.

Future development directions should focus on expanding the application range of Y-Ni catalysts to include other important transformations such as methane dry reforming, biomass conversion, and electrochemical processes. Additionally, further mechanistic studies using advanced in situ and operando characterization techniques will elucidate the dynamic structural changes during reaction, enabling more rational design strategies. Scale-up synthesis methods and economic analyses will also be crucial for transitioning these promising materials from laboratory curiosities to practical industrial catalysts that contribute to sustainable energy and chemical production.

References

YNi5 hydrogen absorption desorption kinetics improvement

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Research on YNi₅

The table below summarizes the key finding from the located study. Please note that this data is from 1981 and serves only as a historical reference.

Material Hydrogen Absorption Finding Experimental Conditions Key Limitation Cited Source
YNi₅ Absorbs a large quantity of hydrogen, forming a hydride phase. High pressure (up to 1550 atm) at room temperature. Does not absorb hydrogen at moderate pressures. [1]

This early research established that YNi₅ requires very high pressures to absorb hydrogen at room temperature, which is a significant kinetic and practical barrier [1]. The study suggested that hydride formation is controlled more by lattice compressibility than by unit cell size alone [1].

Information Limitations and Research Context

The search results do not contain modern troubleshooting guides or FAQs for YNi₅ kinetics. The 1981 study provides no data on absorption/desorption rates, cycling stability, or specific improvement strategies for YNi₅ [1].

Current research focuses on other hydrogen storage materials. The strategies below are derived from studies on Mg-based and TiFe-based alloys, which face similar kinetic challenges and may offer insights for your own experimental development with YNi₅ [2] [3] [4].

Modern Improvement Strategies from Analogous Materials

The following table outlines common strategies used to enhance kinetics in other metal hydrides, which could inform potential experimentation with YNi₅.

Strategy Mechanism of Action Example from Other Alloys
Elemental Doping/Alloying Alters electronic structure, reduces thermodynamic stability, creates diffusion pathways. Mg(NH₂)₂-2LiH performance enhanced by CeO₂ oxygen vacancies [2]. Non-stoichiometric ratios in TiFe-based alloys [4].
Catalyst Addition Lowers energy barriers for H₂ dissociation and surface penetration. Nano CeO₂ weakens Mg-N and N-H bonds in Mg-based systems [2]. Nb₂O₅ as a catalyst for nanocrystalline Mg [3].
Microstructural Engineering Increases grain boundaries and defects for faster hydrogen diffusion; reduces diffusion path length. Tailoring Long Period Stacking Ordered (LPSO) phases in Mg-Y-Zn alloys [5]. Severe plastic deformation (e.g., extrusion) [5].
Nanostructuring Increases surface-to-volume ratio, shortens bulk diffusion distances. Ball-milling to create nanocrystalline Mg-based materials [3].

Experimental Protocol for Catalyst Investigation

Based on the review of modern literature, here is a generalized experimental workflow for investigating the effect of a catalyst (e.g., metal oxides) on hydrogen storage kinetics. This can serve as a starting point for designing your own experiments with YNi₅.

References

Yttrium's Role in Preventing Spalling: Mechanisms & Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

The beneficial effects of yttrium are often attributed to the "Reactive Element Effect" (REE). While the exact mechanism is complex and subject to ongoing research, the following explanations are widely supported by experimental evidence, with oxide pegging and sulfur effect being the most prominent theories [1].

The following diagram illustrates the primary mechanisms through which yttrum is understood to improve scale adhesion.

G cluster_0 Mechanisms (Theories) Y Yttrium (Y) Addition Peg Oxide Pegging Y->Peg Sulfur Sulfur 'Gettering' Y->Sulfur Growth Modified Scale Growth Y->Growth Adhesion Improved Oxide Scale Adhesion Peg->Adhesion Sulfur->Adhesion Growth->Adhesion

The table below details the supporting evidence for each mechanism shown in the diagram.

Proposed Mechanism Experimental Observations & Supporting Evidence
Oxide Pegging [1] Internal oxidation of yttrium forms "pegs" that anchor the oxide scale to the alloy substrate, creating a mechanical interlock.
Sulfur 'Gettering' [1] Yttrium segregates to the scale-metal interface and binds with sulfur impurities, preventing sulfur segregation which weakens interfacial bonding.
Modified Scale Growth [1] Yttrium segregates to oxide grain boundaries, changing the dominant growth mechanism from outward cation diffusion to inward anion diffusion, leading to a more uniform and adherent scale.

Experimental Data: Quantifying Yttrium's Impact

The following table summarizes key quantitative findings from recent studies on different nickel-based superalloys, demonstrating the tangible benefits of yttrium addition.

Alloy System Y Content Test Conditions Key Performance Improvement
Directionally Solidified Ni-based Single-Crystal Superalloy [2] 70 ppm 1100°C in air for 100 h Oxidation mass gain decreased from 12.6 g/m² (0Y) to 5.3 g/m² (70Y). Internal nitride formation was suppressed.
GH4169 Ni-based Superalloy [3] 0.04 wt.% Isothermal oxidation at extreme temperatures Demonstrated the lowest oxidation weight gain, slowest oxidation rate, and minimal oxide scale spallation.
Additively Manufactured Inconel 718 [4] 0.07 wt.% High-temperature (650°C) tensile and creep tests Highest ductility; Y segregation at grain boundaries stabilized oxygen by forming Y₂O₃. Higher Y content led to brittle phases.

Troubleshooting Guide: Yttrium-Related Experimental Issues

Here are answers to common questions you might encounter during your experiments.

Q: What is the optimal amount of yttrium to add to my nickel alloy? A: There is a narrow optimal range, and it varies by alloy system. The consensus is that a small amount is sufficient.

  • Too little (e.g., < 70 ppm) may not produce a significant REE [2].
  • An optimal amount (e.g., 70-660 ppm or 0.04-0.07 wt%) dramatically improves oxidation resistance and scale adhesion [3] [2] [4].
  • Too much (e.g., > 0.07 wt% in IN718) can lead to the formation of brittle intermetallic phases (e.g., Ni₅Y) and carbides at grain boundaries, which can degrade mechanical properties like ductility [4].

Q: I've added yttrium, but my oxide scale is still spalling. What could be wrong? A: Consider these potential issues:

  • Insufficient Y content: The amount added may be below the effective threshold for your specific alloy composition.
  • Poor distribution: The yttrium may not be uniformly distributed in the alloy matrix, leading to weak local spots. In additive manufacturing, this is a key consideration [4].
  • Wrong oxidation mechanism: The REE is most effective for Al₂O₃-forming alloys. If your alloy forms a less protective scale (like Cr₂O₃), the benefits may be different [5] [1].
  • Extreme conditions: Even with yttrium, under very severe thermal cycling, some spallation can occur. The goal is to significantly reduce it to a manageable level [5].

Q: How can I experimentally verify that yttrium is improving scale adhesion in my tests? A: Follow this established methodology:

  • Isothermal Oxidation: Expose alloys with and without yttrium to a high-temperature (e.g., 1100°C) air environment for set durations (e.g., 25, 50, 100 hours) [2].
  • Gravimetric Analysis: Weigh the samples before and after each interval to measure mass gain. Plot the specific mass gain vs. time to determine oxidation kinetics (e.g., parabolic vs. cubic rate law) [2].
  • Post-Mortem Analysis: After cycling, examine the oxide scale using:
    • Scanning Electron Microscopy (SEM): To visualize cross-sections and check for spallation, voids, and peg formation [3] [2].
    • Energy Dispersive Spectroscopy (EDS): To map element distribution (Y, Al, O, etc.) at the scale/metal interface [2].
    • X-Ray Diffraction (XRD): To identify the phases present in the oxide scale (e.g., α-Al₂O₃, spinels) [2].

References

Yttrium in Hydrogen Storage: Performance and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the performance of various yttrium-doped materials for hydrogen storage, as reported in recent studies.

Material Key Finding Hydrogen Capacity (wt%) Binding/Adsorption Energy (eV/H₂) Notable Advantage
C₃₀ Fullerene [1] [2] Single Y atom adsorbs 7 H₂ molecules. 8.06% (for C₃₀Y₅) Within DoE target range (0.2-0.7 eV) [1] High gravimetric capacity exceeds DoE target (6.5%) [1].
C₂₄ Fullerene [3] Single Y atom adsorbs 6 H₂ molecules. 8.84% -0.37 (average) Suitable desorption temperature (477 K); stable at room temperature [3].
Graphyne [4] Single Y atom adsorbs up to 9 H₂ molecules. ~10% ~0.3 (average) High capacity and 100% desorption predicted [4].
BeN₄ Monolayer [5] Y-decorated monolayer shows high capacity. 10.11% Information Not Specified High capacity; stable at room temperature and above [5].
TiFe Alloy [6] [7] Yttrium addition improves activation kinetics and capacity. Capacity increased with Y content (4-8 wt%) [6] Information Not Specified Acts as hydrogen gateway; enhances first hydrogenation (activation) [7].

Troubleshooting Common Experimental Challenges

Here are answers to some frequently asked questions regarding issues in developing yttrium-doped hydrogen storage materials.

Q1: How can I improve the difficult first hydrogenation (activation) of my TiFe alloy?
  • Problem: The TiFe alloy requires high temperature and pressure for the initial hydrogenation, which is impractical.
  • Solution: Dope the TiFe alloy with yttrium.
  • Mechanism: Yttrium forms secondary phases (e.g., an Y-rich phase) that act as "gateways" or channels for hydrogen to diffuse into the main TiFe phase more easily, significantly reducing the incubation time [7]. The hydrogen capacity and kinetics improve as the yttrium content increases (e.g., up to 8 wt%) [6].
Q2: Why is the hydrogen storage capacity of my carbon material low, and how can Y doping help?
  • Problem: Pristine carbon nanostructures (like fullerenes, graphene) are chemically inert and typically have very low hydrogen adsorption energies, leading to poor storage capacity.
  • Solution: Decorate the material with yttrium atoms.
  • Mechanism: The Y atom acts as an active site for hydrogen molecules. A charge transfer occurs from the Y atom to the carbon substrate, and the interaction with H₂ is governed by Kubas coordination. This involves electron donation from the Y metal's d-orbitals to the H₂ anti-bonding orbital, and back-donation, resulting in an ideal binding energy that is stronger than physisorption but weaker than chemisorption. This allows multiple H₂ molecules (e.g., 6-7 for fullerenes, up to 9 for graphyne) to bind to a single Y atom without dissociating [3] [1] [4].
Q3: How can I prevent yttrium atoms from clustering on the substrate surface?
  • Problem: Metal atoms agglomerate into clusters on the substrate, reducing the number of available adsorption sites and degrading performance.
  • Solution: Ensure a strong binding energy between the Y atom and the substrate.
  • Mechanism: A sufficiently strong binding energy (e.g., -3.4 eV for Y on C₂₄) and a high diffusion energy barrier prevent the Y atoms from migrating and clustering. The stability of this dispersion should be confirmed through ab initio molecular dynamics (AIMD) simulations at operational temperatures (e.g., room temperature or the highest desorption temperature) [3].

Experimental Protocols: Synthesis and Characterization

Below is a generalized workflow for developing and validating a yttrium-doped hydrogen storage material, synthesizing methodologies from the search results.

G Material Synthesis Material Synthesis Structural & Chemical Characterization Structural & Chemical Characterization Material Synthesis->Structural & Chemical Characterization Hydrogenation & Cycling Tests Hydrogenation & Cycling Tests Structural & Chemical Characterization->Hydrogenation & Cycling Tests Performance & Stability Validation Performance & Stability Validation Hydrogenation & Cycling Tests->Performance & Stability Validation

Material Synthesis
  • Y-doped TiFe Alloy (Arc Melting) [7]:

    • Weighing: Weigh high-purity Ti, Fe, and Y metals according to the desired stoichiometry (e.g., TiFe + x wt.% Y, x=4, 6, 8).
    • Melting: Use an arc melter under an inert atmosphere (e.g., argon) to melt the mixed elements.
    • Homogenization: Turn over and re-melt the pellet multiple times (e.g., 3 times) to ensure homogeneity.
    • Crushing: Gently crush the resulting ingot under an inert atmosphere into a fine powder for testing.
  • Y-Decorated Nanostructures (Theoretical DFT Guidance) [3] [1] [4]:

    • While synthesis routes vary, theoretical studies provide crucial pre-experimental guidance. Density Functional Theory (DFT) calculations can predict the most stable adsorption sites for Y atoms on your substrate (e.g., fullerene, graphyne), the maximum theoretical hydrogen capacity, and the strength of the Y-substrate binding to prevent clustering.
Structural and Chemical Characterization
  • X-ray Diffraction (XRD): Determine crystal structure, identify phases, and detect lattice expansion or peak shifts that confirm successful yttrium doping [8] [7].
  • Electron Microscopy (SEM/TEM): Analyze surface morphology, particle size, and distribution of different phases (e.g., Y-rich secondary phases in alloys). Coupled with Energy Dispersive X-ray (EDX) spectroscopy for elemental mapping and composition analysis [8] [7].
  • X-ray Photoelectron Spectroscopy (XPS): Investigate the chemical state of yttrium and other elements, and confirm the presence of oxygen vacancies if applicable [8].
  • Electron Paramagnetic Resonance (EPR): Quantify the concentration of oxygen vacancies, which can play a key role in the material's catalytic activity [8].
Hydrogenation and Cycling Tests
  • Sieverts-type Apparatus: This is the standard equipment for measuring hydrogen storage properties.
    • Activation: Load the sample in the reactor, evacuate, then expose to high-pressure H₂ (e.g., 2500 kPa) at room temperature to test first hydrogenation [7].
    • Pressure-Composition-Temperature (PCT) Measurements: Measure hydrogen absorption and desorption isotherms at different temperatures to determine capacity, plateau pressure, and reaction enthalpy.
    • Cycling Tests: Perform repeated absorption/desorption cycles to assess the reversibility and capacity retention over time (cyclability).
Performance and Stability Validation
  • Computational Validation (DFT & AIMD):
    • Adsorption Energy: Calculate the average adsorption energy per H₂ molecule to ensure it falls within the ideal range for reversible storage (~0.2-0.7 eV) [3] [1].
    • AIMD Simulations: Perform ab initio molecular dynamics simulations at operational temperatures (e.g., 300 K, 477 K) to confirm that the material structure remains stable and H₂ molecules do not dissociate [3] [4].
    • Electronic Analysis: Conduct Density of States (DOS) and Bader charge analysis to confirm the Kubas interaction mechanism and charge transfer [1] [4].

References

Understanding & Reducing Internal Oxidation in Ni-Al-Y Alloys

Author: Smolecule Technical Support Team. Date: February 2026

Internal oxidation occurs when oxygen diffuses into an alloy, forming oxide precipitates of the more reactive element(s) beneath the surface. For Ni-Al-Y alloys, yttrium (Y) is highly reactive, making it prone to this process. The table below summarizes key issues and general mitigation strategies.

Issue Root Cause Mitigation Strategy
Internal Oxidation of Reactive Elements Oxygen permeability in the Ni matrix; high oxygen affinity of Y and Al [1]. Optimize Y content; use a protective external scale (e.g., continuous Al₂O₃) [1].
Poor Scale Adhesion & Spallation Void formation at the scale/alloy interface due to unbalanced elemental diffusion [2]. Alloy with reactive elements (e.g., Pt, Cr). Pt promotes a thinner, more spallation-resistant oxide scale [2]. Cr accelerates the formation of a stable α-Al₂O₃ layer [1].
Non-Protective Oxide Formation Growth of transient oxides (e.g., NiO) and NiAl₂O₄ spinel instead of a continuous α-Al₂O₃ layer [2]. Ensure sufficient Al content and kinetic conditions (time/temperature) for the transition from θ-Al₂O₃ to the stable, protective α-Al₂O₃ [2] [1].

Experimental Protocols for Investigation

The following methodologies, adapted from research on similar alloys, can be used to study and characterize internal oxidation in your system.

Alloy Synthesis and Preparation

This protocol is based on standard practices for creating Ni-based intermetallic alloys [3].

  • Melting: Prepare pre-alloys using an arc-melting process under an inert argon atmosphere to prevent premature oxidation.
  • Homogenization: Subject the cast ingots to a high-temperature heat treatment (e.g., 1100-1300°C for 12 hours in a vacuum or inert gas) to achieve a chemically homogeneous, single-phase structure [4] [3].
  • Sample Preparation: Cut the homogenized alloy into smaller discs. Grind all surfaces with SiC sandpaper (e.g., down to 15 µm grit) and clean ultrasonically in ethanol [4].
Oxidation Testing and Characterization

This methodology outlines how to conduct controlled oxidation experiments and analyze the results [1] [4].

  • Oxidation Experiment: Perform isothermal oxidation studies using a thermogravimetric analyzer (TGA). Heat samples to the target temperature (e.g., 800-1200°C) under a dry, high-purity oxygen gas flow, and measure mass gain over time [4].
  • Cross-Sectional Analysis: After oxidation, embed the samples in a conductive polymer mount. Polish the cross-sections and examine them using Scanning Electron Microscopy (SEM) to observe the morphology and depth of the internal oxidation zone [1].
  • Phase Identification: Use X-ray Diffraction (XRD) on the oxidized surface to identify the oxide phases present (e.g., θ-Al₂O₃, α-Al₂O₃, Y₂O₃) [1].
  • Chemical Analysis: Perform Energy-Dispersive X-ray (EDX) spectroscopy line scans or mapping on the cross-sections to determine the distribution of elements (Ni, Al, Y, O) across the oxide scale and internal oxidation zone [4].

FAQs on Ni-Al-Y Alloy Processing and Oxidation

Q1: How can I introduce yttrium (Y) into a Ni-Al melt? A1: One effective method is through the electrolysis of a low-temperature fluoride melt (e.g., KF-NaF-AlF₃) containing dissolved Y₂O₃. Research shows that at a cathodic current density of 0.5 to 1.0 A/cm², Al-Y master alloys with yttrium contents of 0.75 to 1.28 wt.% can be produced. Increasing the synthesis duration and periodically re-adding Y₂O₃ can further increase the yttrium content [5].

Q2: What is the role of chromium (Cr) in Ni-Al alloys, and can it be applied to Ni-Al-Y? A2: While not directly tested in Ni-Al-Y, studies on Ni-Al-Cr alloys show that Cr addition accelerates the transformation of the metastable θ-Al₂O₃ to the stable, protective α-Al₂O₃. Since Cr₂O₃ and α-Al₂O₃ share the same crystal structure, Cr acts as a nucleation site, leading to the formation of a tighter, more continuous scale that better limits oxygen ingress [1]. This principle could be investigated for Ni-Al-Y systems.

Oxidation Sequence Workflow

The diagram below illustrates the step-by-step oxidation process for a Ni-Al alloy, highlighting critical phases and transformation points. While based on a Ni-Al-Pt system, the core mechanism is applicable to Ni-Al-Y [2].

oxidation_sequence start Initial Oxidation step1 Al₂O₃ nucleation and growth underside start->step1 step2 NiO growth and penetration of Al₂O₃ step1->step2 step3 Al enrichment & Ni depletion in underlying zone step2->step3 step4 θ-Al₂O₃ to α-Al₂O₃ transformation step3->step4 step5 Establishment of continuous α-Al₂O₃ layer step4->step5 step6a Protected State: Al diffusion out, O diffusion in Ni diffusion restricted step5->step6a step6b Breakdown State: If Al is depleted, formation of non-protective NiAl₂O₄ spinel step5->step6b Insufficient Al void Void formation at interface leading to potential spallation step6b->void

References

Understanding and Minimizing High-Temperature Phase Decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Phase decomposition at high temperatures often occurs when a material becomes unstable, leading to the sublimation or diffusion of one of its elements. Based on a detailed study of MAX phases, which are also high-temperature materials, the following factors are critical in controlling decomposition [1]:

  • Atmosphere: The vapor pressure of volatile elements within the material must be managed. Decomposition can be minimized in an environment where the ambient pressure of the furnace exceeds the vapor pressure of the volatile "A" element (e.g., Al, Si) [1].
  • Microstructure and Pores: The size and density of pores in the material's surface layer are crucial. A dense, fine-pored layer can act as a barrier and significantly slow down the decomposition rate by restricting the sublimation of volatile elements [1].
  • Temperature and Time: Decomposition is a kinetic process that is highly dependent on temperature and the duration of exposure. The rate of decomposition typically follows the Clausius-Clapeyron relation, increasing non-linearly with temperature [1].
  • Material Purity: The presence of impurity phases (e.g., Fe or V) in starting powders can destabilize the material and lead to decomposition at lower temperatures than expected [1].

The workflow below illustrates a general experimental approach to investigating and mitigating these factors.

Start Start: Investigate Phase Decomposition Factor1 Identify Critical Factors Start->Factor1 Factor2 Atmosphere Control Factor1->Factor2 Factor3 Microstructure Engineering Factor2->Factor3 Factor4 Temperature/Time Profile Factor3->Factor4 Experiment Design High-Temp Experiment Factor4->Experiment Analyze Analyze Results (XRD, SEM, Weight Loss) Experiment->Analyze Optimize Optimize Stable Parameters Analyze->Optimize

Frequently Asked Questions

  • What is the primary mechanism of high-temperature decomposition in intermetallic compounds? The primary mechanism often involves the sublimation of a volatile element from the bulk of the material to the surface and into the environment. This process is driven by the high vapor pressure of the volatile element at elevated temperatures, which can exceed the ambient pressure in a vacuum or inert atmosphere furnace [1].

  • Why does my material show different decomposition rates in different furnaces? The type of heating element used in the furnace (e.g., graphite vs. tungsten) can interact with the sample or the furnace atmosphere, potentially introducing impurities or creating different local environments that either stabilize or destabilize the material [1].

  • How can I experimentally determine the kinetics of decomposition? In-situ neutron diffraction is a powerful technique that allows you to monitor phase abundances in real-time as a function of temperature. The kinetics can be modeled using equations like the Arrhenius equation (for activation energy) and the Avrami equation (for isothermal decomposition kinetics) [1].

Key Experimental Parameters from Analogous Materials

The table below summarizes kinetic data from a study on MAX phase decomposition, which illustrates how different factors influence stability. You would conduct similar experiments to create a comparable dataset for YNi5 [1].

Material Activation Energy (kJ mol⁻¹) Pore Size (µm) Key Decomposition Insight
Ti3SiC2 169.6 1.0 - 3.0 Decomposes to TiC and Si gas; more resistant than aluminides due to lower Si vapor pressure [1].
Ti3AlC2 (Bulk) -71.9 0.5 - 0.8 Negative activation energy; rate decreases with temperature as fine-pored TiC layer forms a diffusion barrier [1].
Ti3AlC2 (Powder) 71.9 >1.0 Positive activation energy in powder form due to coarser pores offering less resistance to Al sublimation [1].
Ti2AlC 85.7 2.0 – 10.0 Coarse pores allow sublimation of Al to progress with minimal resistance [1].

Troubleshooting Guide

The following flowchart outlines a systematic approach to diagnosing and resolving common phase decomposition problems.

Problem Problem: Rapid Phase Decomposition Step1 Check Furnace Atmosphere Ensure ambient pressure > vapor pressure of volatile elements Problem->Step1 Step2 Analyze Material Purity Identify impurity phases in feedstock Step1->Step2 Step3 Examine Surface Morphology (SEM). Look for porous vs. dense layers. Step2->Step3 Step4 Consider Alternative Setup Try a different furnace/heating element type Step3->Step4

How to Proceed Without Specific YNi5 Data

The lack of direct data on YNi5 means you may need to adapt these general principles. I suggest you:

  • Consult Specialized Literature: Search databases like Scopus or Web of Science for recent journal articles on "YNi5 thermal stability" or "YNi5 hydrogen cycling degradation."
  • Focus on Characterization: Emulate the methodology from the MAX phase study. Plan to use TGA (Thermogravimetric Analysis) to measure weight loss, XRD to identify phase changes, and SEM to examine surface morphology and pore structure after testing.
  • Systematic Experimentation: Design experiments that specifically vary the factors mentioned above (atmosphere, sintering conditions to alter density/pores, temperature, and time) to build your own dataset for YNi5.

References

controlling Y-rich particle distribution microstructure

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Y-rich Particle Distribution

The table below summarizes common issues encountered when trying to control the distribution of Yttrium (Y)-rich phases in a metal matrix, along with their root causes and solutions. The data is primarily derived from research on Mg-Zn-Y alloys with Long-Period Stacking Ordered (LPSO) structures [1].

Problem Root Cause Recommended Solution
Formation of Brittle Intermetallics Low Y solubility at room temperature leads to precipitation of phases like Mg24Y5 [2]. Implement a high-temperature solution heat treatment (e.g., 525°C for 15 hours) followed by rapid quenching [2].
Non-uniform / Clustered Particles Insufficient homogenization after casting; low stirring speed during processing [3] [2]. Extend homogenization time; ensure efficient melt stirring and use a controlled, moderate cooling rate after casting [2].
Low Hardness / Poor Mechanical Props Coarse and poorly distributed LPSO phases; low defect density within the matrix [1]. Apply cryogenic rolling after hot deformation. This fragments LPSO phases (<1 µm) and increases microstrains for dispersion strengthening [1].
Oxidation & Inclusions Yttrium's high reactivity with oxygen during high-temperature processing [2]. Use a protective atmosphere (e.g., 99% CO2 + 1% SF6 for melting; pure O2 or Ar for solid-state reactions) [2] [4].
Uncontrolled LPSO Phase Fraction Incorrect Y/Zn molar ratio in the initial alloy composition [1]. Design alloy composition to target a Y/Zn ratio that stabilizes the LPSO phase (e.g., a theoretical ratio of 4/3). Higher Y content increases LPSO volume fraction [1].

Detailed Experimental Protocol

The following methodology is adapted for producing a Mg-Y alloy with a uniform solid solution and controlled secondary phases, based on a recommended industrial route [2].

Objective: To produce a high-quality, fully dissolved Mg-Y solid solution, suppressing the formation of brittle intermetallic compounds.

Materials & Equipment:

  • Raw Materials: High-purity Mg (≥99.99%), Mg-25 wt.% Y master alloy.
  • Equipment: Induction furnace, stainless steel mold, temperature-controlled furnace, quenching bath.
  • Protective Atmosphere: Gas mixture of 99% CO2 and 1% SF6 for melting; inert gas (Ar) for heat treatment.

Step-by-Step Procedure:

  • Melting and Alloying:

    • Load the high-purity Mg and Mg-Y master alloy into the induction furnace.
    • Melt under the protective CO2/SF6 atmosphere at approximately 760°C.
    • Hold the melt at this temperature to ensure complete homogenization.
  • Casting and Cooling:

    • Pour the homogenized melt into a preheated mold (200–300°C).
    • Employ a moderate cooling rate to balance thermal stress avoidance and prevention of unwanted intermetallic phase formation.
  • Solution Treatment and Quenching:

    • Subject the cast alloy to a solution heat treatment at 525°C for 15 hours under a protective atmosphere. This allows any undissolved Y-rich particles to fully integrate into the Mg matrix.
    • Immediately quench the sample in hot water (~70°C). This rapid cooling "freezes" the homogeneous structure and suppresses the precipitation of secondary phases during cooling.

Key Control Parameters:

  • Temperature: Precise control during melting and solution treatment is critical for dissolution.
  • Atmosphere: Strict atmosphere control is necessary to prevent Y oxidation.
  • Time: Sufficient holding time during solution treatment ensures diffusion and homogeneity.
  • Cooling Rate: Fast quenching is essential to maintain the achieved solid solution.

Experimental Workflow Diagram

The following diagram visualizes the core process and critical control points for achieving a uniform Y distribution, as described in the protocol.

Y_Control_Workflow Start Start: Prepare Raw Materials A Melting & Alloying (760°C, Protective Atmosphere) Start->A B Casting (Moderate Cooling Rate) A->B C Solution Heat Treatment (525°C for 15 hours) B->C D Quenching (Hot Water, ~70°C) C->D End Uniform Y-Rich Particle Distribution D->End CP1 Atmosphere Control (Prevents Y oxidation) CP2 Temperature & Time (Ensures full dissolution) CP3 Cooling Rate (Suppresses precipitation)

Key Principles for Microstructural Control

The strategies for controlling particle distribution extend beyond Mg alloys and can be generalized to other systems involving Y-rich particles:

  • Leverage Secondary Processing: Deformation processes like cryogenic rolling are highly effective for refining and homogenizing particle distribution. Research on Mg-Zn-Y alloys shows this technique fragments coarse LPSO phases into sub-micron particles and increases microstrains, which significantly enhances hardness and mechanical properties [1].
  • Master the Precipitation Kinetics: The growth and distribution of particles are governed by a complex interplay of nucleation, aggregation, and Ostwald ripening. Studies on similar systems (e.g., Ni-rich cathode precursors) reveal a multi-stage growth mechanism. The intermediate stage of particle growth is often a critical window for intervention to prevent excessive coarsening and promote uniform structures [3].
  • Understand Particle Morphology Effects: The shape of the primary particles influences the overall microstructure's stability. For instance, a higher primary particle length/width ratio has been shown to effectively inhibit the accumulation of microcracks and chemical degradation during long-term cycling in battery materials, highlighting the importance of morphology control [4].

References

yttrium addition Cr2O3 scale adhesion improvement

Author: Smolecule Technical Support Team. Date: February 2026

How Does Yttrium Improve Cr₂O₃ Scale Adhesion?

Yttrium brings about several key changes at the microscopic level that collectively enhance scale adhesion, often referred to as the Reactive Element Effect (REE). The table below summarizes the core mechanisms [1] [2] [3]:

Mechanism Description & Effect
Change in Growth Mechanism Suppresses outward cation diffusion (e.g., Cr³⁺), promoting inward oxygen diffusion. This leads to slower, more uniform scale growth at the alloy/scale interface, preventing void formation and reducing growth stresses. [1] [3]
Improved Scale Plasticity Yttrium segregation to oxide grain boundaries may enhance the scale's ability to relax thermal stresses generated during cooling, reducing spallation. [4]
"Sulfur Effect" Theory Yttrium reacts with and "getters" harmful sulfur impurities in the alloy, preventing sulfur segregation to the alloy/scale interface, which is known to weaken adhesion. [4] [3]
Oxide Pegging Internal oxidation of yttrium forms oxide "pegs" (e.g., Y₂O₃) that extend from the scale into the alloy, creating a mechanical interlock that strongly keys the scale to the substrate. [4] [5]

The following diagram illustrates the key mechanisms by which yttrium improves scale adhesion.

Mechanisms of Yttrium in Improving Cr2O3 Scale Adhesion A Alloy Substrate (With Y addition) B Protective Cr2O3 Scale A->B M2 2. Oxide Pegging Yttrium oxides form pegs that mechanically key the scale. A->M2 Results in M3 3. Sulfur Gettering Y traps S impurities, preventing weakening of the metal/scale bond. A->M3 Results in M4 4. Enhanced Interface Adhesion Stronger chemical bonding at the interface. A->M4 Results in C Oxidizing Atmosphere C->B M1 1. Modified Growth Inward O2- diffusion, new oxide forms at metal/scale interface. M1->B Results in M2->B Results in M3->A Results in M4->B Results in

How to Experimentally Verify the Yttrium Effect

You can validate the benefits of yttrium additions through standardized high-temperature oxidation tests and detailed scale analysis.

Core Experimental Workflow The diagram below outlines the key steps for conducting these experiments.

Experimental Workflow for Evaluating Yttrium Effect Start 1. Alloy Preparation (Melt and cast alloys with and without Y addition) A 2. Sample Preparation (Machine and polish coupons to specific surface finish) Start->A B 3. Isothermal Oxidation (Expose samples to high-temperature oxidizing environment for set durations) A->B C 4. Data Collection & Analysis (Measure mass change, examine scale morphology and composition) B->C

Detailed Protocols for Key Steps

  • Alloy Preparation (Step 1)

    • Method: Prepare your base alloy (e.g., Ni-25wt%Cr, Fe-27Cr-4Al) and a comparable alloy with Y addition [6] [1]. Yttrium can be added as a pure metal or as a master alloy.
    • Forms: Yttrium can be incorporated as a metallic alloying element or as a dispersed oxide (Y₂O₃) [4] [7].
    • Troubleshooting Tip: If using metallic Y, ensure the melting is done under a protective atmosphere or in vacuum to prevent excessive oxidation loss.
  • Isothermal Oxidation Test (Step 3)

    • Procedure: Place pre-weighed coupon samples in a furnace at the target temperature (e.g., 1000-1200°C) in a controlled oxidizing atmosphere (e.g., dry oxygen, air, or simulated combustion gas) for set durations [7] [3].
    • Data Recording: Use an analytical balance (accuracy ≥ 0.1 mg) to weigh the samples before and after exposure. Weigh them at regular intervals to track kinetics. Calculate mass gain per unit area (e.g., mg/cm²) [7].
    • Troubleshooting Tip: Always include an uncoated or baseline alloy sample in each test run as a control for direct comparison.
  • Data Collection & Analysis (Step 4)

    • Oxidation Kinetics: Plot mass gain vs. time. Well-adherent, protective scales typically follow parabolic kinetics (mass gain² ∝ time). Yttrium-doped alloys should show a lower parabolic rate constant (Kp) [3].
    • Scale Adhesion Assessment:
      • Visual Inspection: Check for macroscopic spalling after cooling.
      • Cross-Hatch Tape Test (ASTM D3359): Make a grid pattern through the scale, apply a strong adhesive tape, and rip it off. Examine the amount of scale removed [8].
      • Fingernail Test: Attempt to peel the scale from the edge of a scribe. This is a simple but effective qualitative method [8].
    • Microstructural Analysis:
      • Use Scanning Electron Microscopy (SEM) to examine the surface and cross-sectional morphology of the oxide scale. Look for a thin, uniform scale and the absence of voids at the interface [7] [2].
      • Use Energy Dispersive X-ray Spectroscopy (EDS) to map element distribution. This can confirm the presence of Y at oxide grain boundaries or the formation of Y-rich oxide pegs [7] [3].

Performance Data and Optimal Doping Levels

The effectiveness of yttrium depends strongly on its concentration. Both insufficient and excessive amounts can be detrimental.

Alloy System Yttrium Form & Concentration Key Improvement Observed Reference Context
Ni-25wt%Cr Ion-implanted Improved scale adhesion; Y was found concentrated at the oxide/gas interface. [6]
Fe-27Cr-4Al 0.023% and 0.82% Y 0.82% Y prevented oxide convolution, interface void formation, and created an oxide "keying" effect. [1]
GH4169 Ni-based Superalloy 0.04 wt.% Y Lowest oxidation weight gain, slowest oxidation rate, and minimal oxide scale spalling. [2]
Cr/FeCrAl Coating on Zr-4 2.0 wt.% Y₂O₃ Optimal oxidation resistance; suppressed void formation and improved interfacial stability. [7]
AlCrFeNi Medium-Entropy Alloy 0.5 - 1.5 wt.% Y Improved oxidation resistance and erosion resistance at 700°C. [5]

Troubleshooting Common Experimental Issues

  • Problem: Scale still spalls even with Y addition.

    • Possible Cause: Yttrium content may be too high, leading to the formation of brittle, non-protective Y-rich oxides or intrusions that act as stress concentrators [3] [5].
    • Solution: Re-melt the alloy with a lower, more optimal Y concentration (e.g., 0.04-0.1 wt.%) and ensure homogeneity.
  • Problem: Inconsistent oxidation results between samples from the same alloy batch.

    • Possible Cause: Inhomogeneous distribution of yttrium in the alloy matrix.
    • Solution: Ensure proper melting and homogenization heat treatment. Using Y₂O₃ dispersoids can sometimes offer more uniform distribution than metallic Y [4].
  • Problem: No significant change in oxidation rate is observed.

    • Possible Cause: The primary oxidation product may not be Cr₂O₃ (e.g., it could be NiO or Fe oxides), masking the REE, which is specific to chromia and alumina formers.
    • Solution: Verify the composition of the oxide scale using XRD or EDS to confirm it is primarily Cr₂O₃.

References

Ni-Y alloy molten salt corrosion resistance mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Ni-Based Alloy Corrosion: FAQs & Mechanisms

Q1: What are the primary corrosion mechanisms for nickel-based alloys in molten fluoride salts? The main mechanism is chromium depletion from the alloy matrix. In molten fluorides (like FLiBe), chromium has a higher tendency to react than nickel or iron, leading to its selective dissolution. This process is often driven by impurities in the salt (such as water or metal ions) that create a redox potential, facilitating the oxidation and removal of chromium from the alloy's surface and grain boundaries [1] [2]. This results in a degraded, porous surface layer and can lead to intergranular corrosion.

Q2: How does the addition of Yttrium (Y) improve corrosion resistance? While the exact mechanism of Y in molten salts is not detailed in the search results, a study on Al-Cu-Ni-Y alloys provides a crucial clue. In that system, the addition of Yttrium led to the alloy with the highest polarization resistance (Rp) and the lowest corrosion rate [3]. This suggests that Yttrium likely improves the protective quality of the passive oxide film, making it more resistant to breakdown. In high-temperature contexts, elements like Y are also known to improve scale adhesion and reduce spallation.

Q3: Which nickel-based alloys have demonstrated the best performance in molten salts? Extensive research, particularly for nuclear applications, has identified several high-performance alloys.

Alloy Name Key Compositions Test Environment Reported Performance
Hastelloy N [4] [1] [2] Ni-Mo-Cr based Molten FLiBe (LiF-BeF₂) at ~700°C Superior corrosion resistance; corrosion attack depth of only 3.5-9 µm after 1000 hours [1].
KhN80MTYu [4] [5] Ni-Cr-Mo based (likely with Y) Molten LiF-NaF-BeF₂-PuF₃ & others (600-800°C) Specially developed nickel-based alloy tested for MSR structural material [4] [5].
Ni-201 [2] High-purity Nickel Molten Fluoride Salts Exhibits superior corrosion resistance due to lack of Cr, which is the primary target for corrosion [2].
Al86-Ni5-Cu3-Y6 [3] Al-Cu-Ni-Y Electrochemical Test Achieved a very low corrosion rate of 0.00380 mm/year and high polarization resistance [3].

Q4: What experimental parameters critically influence corrosion rate in testing? A 2025 simulation study on corrosion in NaCl-KCl-MgCl₂ salt identified key parameters, listed below in order of influence [6]:

  • Concentration of Cl₂
  • Concentration of Mg(OH)Cl
  • Concentration of O₂
  • Concentration of Cr in the alloy
  • Main reaction probability (P)

The study found that optimizing these parameters could reduce the corrosion rate by up to 17.7% [6].

Troubleshooting Experimental Corrosion

Problem Potential Cause Suggested Solution
High Corrosion Rate High impurity levels (Cl₂, O₂, H₂O) in the salt [6] [1]. Implement rigorous salt purification protocols before testing [2].
Intergranular Cracking Tellurium (Te) embrittlement in fluoride salts containing UF₄ [4] [5]. Use alloys with higher molybdenum (Mo) content and control the redox potential of the salt melt.
Excessive Cr Depletion Uncontrolled redox potential and thermal gradient in the melt [1]. Introduce redox potential controllers, such as metallic Zirconium or Beryllium, into the system [1] [2].
Poor Data Reproducibility Inconsistent experimental methodology or salt purity between tests. Adopt and document a standardized experimental workflow (see below).

Experimental Workflow & Protocol

Based on the methodologies described in the literature, here is a generalized workflow for conducting a molten salt corrosion test. You can use this as a baseline for designing your own experiments.

G Start Start Experiment SaltPrep Salt Preparation & Purification Start->SaltPrep MaterialPrep Alloy Sample Preparation (Polish, Clean, Measure) Start->MaterialPrep TestSetup Assemble Test Apparatus (Crucible, Heater, Atmosphere) SaltPrep->TestSetup MaterialPrep->TestSetup Exposure High-Temperature Exposure TestSetup->Exposure Analysis Post-Test Analysis Exposure->Analysis Data Data Collection (Weight, Microstructure, Composition) Analysis->Data Perform Measurements End Conclusion & Report Analysis->End No Analysis->End Yes Data->Analysis Further Analysis?

Detailed Methodology for Key Steps:

  • Salt Preparation & Purification: This is a critical step for reproducible results. The procedure often involves melting the fluoride or chloride salt mixture under a high-purity inert atmosphere (e.g., argon) and using a reducing agent. A common method is to introduce a purification agent like HF-H₂ gas mixture for fluorides or use metallic zirconium as a getter for impurities [1] [2].
  • Alloy Sample Preparation: Samples are typically cut to a specific size, ground and polished to a consistent surface finish (e.g., down to 1 µm diamond paste), ultrasonically cleaned in solvents, and accurately measured and weighed before the test [1].
  • High-Temperature Exposure: Tests are conducted in a controlled atmosphere furnace. The sample is immersed in the molten salt held at the target temperature (e.g., 600-800°C) for a predetermined duration. The crucible material (e.g., glassy carbon, nickel) is chosen to be inert and avoid confounding corrosion results [4] [1].
  • Post-Test Analysis:
    • Weight Change Measurement: The sample is cleaned of residual salt (often by ultrasonic cleaning in distilled water or acid) and weighed to determine mass loss [1].
    • Microstructural Examination: The sample is examined using Scanning Electron Microscopy (SEM) to assess surface morphology and cross-sectional corrosion attack depth [6] [1].
    • Elemental Analysis: Energy Dispersive X-ray Spectroscopy (EDS) is used on cross-sections to measure Cr depletion profiles and other elemental changes, which is a key metric for corrosion damage [1].

Advanced Research: Machine Learning in Corrosion

For cutting-edge research, consider leveraging machine learning (ML). A 2023 study demonstrated a framework that uses Natural Language Processing (NLP) and Deep Neural Networks (DNNs) to predict alloy pitting potential with high accuracy [7]. This model can process textual data from experimental descriptions (e.g., heat treatment protocols) alongside numerical data, identifying critical elemental property descriptors for corrosion resistance, such as configurational entropy and electronegativity differences [7].

References

yttrium content effect intergranular corrosion

Author: Smolecule Technical Support Team. Date: February 2026

Effects of Yttrium in Different Alloy Systems

The table below summarizes the measured effects of yttrium addition on intergranular corrosion across different metal alloys.

Alloy System Yttrium Content Key Microstructural Effects Effect on Intergranular Corrosion (IGC) Quantitative Improvement/Result
Al-Zn-Mg-Cu (e.g., 7075) 0.1 wt.% [1] Refines secondary phases; increases dislocation density & low-angle grain boundaries; increases η' precipitates; reduces Precipitate-Free Zone (PFZ) width [1]. Improved (after T74 aging) [1] Maximum corrosion depth reduced to 107.8 μm [1].
Stainless Steel 140 ppm [2] Forms specific inclusions: Y₂O₃ and Y₂O₂S [2]. Mixed (Depends on Inclusion Type): Y₂O₃ improves resistance; Y₂O₂S reduces resistance [2]. Improved resistance is tied to the presence of Y₂O₃ inclusions [2].
Near-Stoichiometric Ni₄Mo Minor addition [3] Suppresses coarse microstructure formation during ordering; maintains ultrafine ordered grains [3]. Improved [3] Suppressed severe intergranular attack in boiling 20% HCl [3].

Experimental Protocols for Assessing IGC

Here are standard methodologies for evaluating intergranular corrosion susceptibility, referenced in the studies on yttrium.

Test Method Applicable Alloy Types Standard Protocol Key Evaluation Metrics

| Immersion Corrosion Test [1] [3] | Aluminum alloys (e.g., 7xxx series), Nickel alloys | • Solution: 57 g/L NaCl + 10 mL/L H₂O₂ [1]. • Temperature: 35°C [1]. • Duration: 6 hours [1]. For Ni-Mo alloys, tests in boiling 20% HCl per ASTM G1-88 are used [3]. | • Maximum corrosion depth (μm) [1]. • Corrosion rate (e.g., mils per year, mm/year) calculated from weight loss [3]. | | Electrochemical (Anodic Polarization) Test [4] | Zirconium-based alloys, others | • Solution: Ringer's lactate (for biomaterials) or other simulated service environments [4]. • Measurement of open-circuit potential and passive region behavior [4]. | • Corrosion potential (E_corr) shift. • Breakdown potential of the passive film. | | Microstructural Analysis [1] | All | • Sample Prep: Mechanical polishing followed by electro-polishing [1]. • Techniques: Scanning Electron Microscopy (SEM), Electron Backscatter Diffraction (EBSD), Transmission Electron Microscopy (TEM) [1]. | • Grain size and shape. • Precipitate distribution and PFZ width. • Density of low-angle grain boundaries and dislocations. |

Troubleshooting Common Experimental Issues

This FAQ addresses potential challenges you might encounter when researching yttrium's effects.

  • Q: My corrosion tests show inconsistent results after yttrium addition. What could be wrong?

    • A: Inconsistent results can stem from several factors. In stainless steels, ensure you characterize the types of yttrium-containing inclusions (Y₂O₃ vs. Y₂O₂S), as they have opposing effects [2]. For all alloys, verify the homogeneity of your cast material and the precise control of your heat treatment parameters (temperature, time), as these directly control precipitate and grain boundary chemistry [1] [3].
  • Q: Why does yttrium improve IGC resistance in some alloys but not others?

    • A: The mechanism is alloy-dependent. In aluminum alloys like 7075, yttrium works by refining the microstructure and altering the precipitation behavior at grain boundaries, making them less susceptible to attack [1]. In nickel alloys, it prevents the formation of a coarse, susceptible grain boundary microstructure during ordering [3]. In stainless steels, its role is not to prevent chromium depletion but to modify the electrochemical nature of inclusions to make them less active sites for pitting initiation, which can lead to IGC [2].
  • Q: How can I accurately characterize the microstructural changes caused by yttrium?

    • A: A multi-technique approach is essential. Use EBSD to quantify changes in grain boundary character (e.g., increase in low-angle boundaries) [1]. TEM is critical for observing nanoscale precipitates (like η') and accurately measuring the width of Precipitate-Free Zones (PFZs) [1]. For stainless steels, SEM-EDS is needed to identify the composition and type of yttrium-containing inclusions [2].

Experimental Workflow for Investigating Yttrium's Role

The diagram below outlines a logical workflow for a comprehensive study on how yttrium affects intergranular corrosion.

Start Alloy Preparation and Yttrium Addition HT Controlled Heat Treatment (Solution Annealing, Aging) Start->HT Micro Microstructural Characterization (SEM, EBSD, TEM) HT->Micro CorrTest Corrosion Testing (Immersion, Electrochemical) Micro->CorrTest PostCorr Post-Corrosion Analysis (Depth Measurement, SEM of Cross-section) CorrTest->PostCorr Correlate Correlate Structure & Performance PostCorr->Correlate

References

Ni-Y alloy corrosion resistance comparison FLiNaK salt

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Corrosion Resistance in FLiNaK Salt

The table below summarizes the corrosion performance of various materials based on the findings from multiple research studies.

Material Category Specific Material Corrosion Resistance / Performance Summary Key Experimental Conditions Supporting Data / Observations
Ni-Based Alloys Hastelloy-N Excellent resistance; best among tested Ni-based alloys [1]. 600°C, 24h [1]. Intergranular corrosion; Cr and Mo dissolution [1].
Hastelloy-B3 Good resistance, but less than Hastelloy-N [1]. 600°C, 24h [1]. Grains and grain boundaries attacked; Cr and Mo dissolution [1].
GH3535 Susceptible to corrosion aggravated by iron fluoride impurities [2]. Information not specified. Cr-depletion layer formation due to redox reaction with Fe(III) [2].
Ni20Cr (Model Alloy) Subject to de-alloying corrosion; Cr selectively dissolves [3]. 600°C, applied potential of +2.1 VK+/K [3]. Formation of bicontinuous porous structures and grain boundary corrosion channels [3].
Fe-Based Alloy SS316 Lower corrosion resistance compared to Ni-based alloys [4]. 750°C, exposure up to 21 days [4]. Cr₂O₃ formation and dissolution [4].
Pure Metals Ni Good resistance; forms passive adsorption layer [5] [6]. 500°C, 24h [5]; Molecular dynamics simulation at 800-1000K [6]. Li and F ions form a dense, protective layer on the surface, preventing dissolution [6].
Co Better resistance than Ni and Fe [5]. 500°C, 24h [5]. ---
Fe Poorest resistance among pure metals Fe, Co, Ni [5]. 500°C, 24h [5]. ---
Other TZM (Mo-based) Poorest corrosion resistance among tested materials [1]. 600°C, 24h [1]. General corrosion pattern observed [1].

Detailed Experimental Protocols

To ensure the objectivity and reproducibility of the data in the guide, here are the methodologies commonly used in the cited research.

  • 1. Salt Purification and Preparation: FLiNaK salt is typically synthesized from high-purity LiF, NaF, and KF salts [7]. A critical step is the thermal purification process, where the salt mixture is heated to a high temperature (e.g., above 400°C) and held under vacuum or inert atmosphere to remove residual moisture and oxygen-containing impurities, which are major drivers of corrosion [7] [1].
  • 2. Test Environment: Corrosion tests are conducted inside an inert atmosphere glovebox (e.g., argon) with rigorously controlled low levels of oxygen (<10 ppm) and water (<0.1 ppm) to prevent external contamination [7] [5].
  • 3. Corrosion Exposure: Two main approaches are used:
    • Static Immersion: Sample coupons are immersed in molten FLiNaK salt inside a crucible (often made of a high-purity material like glassy carbon or nickel) for a set duration and temperature [5] [1].
    • Electrochemical Testing: Techniques like Potentiostatic holds (applying a fixed potential) and Linear Sweep Voltammetry (LSV) are used to study the electrochemical dissolution behavior and measure corrosion rates under controlled driving forces [3].
  • 4. Post-Test Analysis: After exposure, samples are cleaned and analyzed using various techniques to assess corrosion damage:
    • Mass Change Measurement: Measuring mass loss to calculate a corrosion rate [1].
    • Microstructural Examination: Using Scanning Electron Microscopy (SEM) to observe surface morphology and cross-sections [3].
    • Compositional Analysis: Employing Energy Dispersive X-ray Spectroscopy (EDS) to identify elemental depletion (e.g., Cr) near the surface [1] [3].
    • Crystallographic Analysis: Using Electron Backscatter Diffraction (EBSD) to correlate corrosion features with grain orientation [3] [8].

Molecular-Level Corrosion Mechanism

The following diagram illustrates the atomic-scale mechanism of corrosion initiation for Ni-Cr alloys in FLiNaK salt, as revealed by molecular dynamics simulations [6] [8].

G Start Ni-Cr Alloy in FLiNaK Step1 1. Fluoride Ion Adsorption Start->Step1 Step2 2. Selective Reaction Step1->Step2 Step3 3. Cr Dissolution Step2->Step3 Step4 4. Pitting & Microstructural Damage Step3->Step4 Factor1 Factor: Crystallographic Orientation (110) surface most susceptible Factor1->Step1 Influences Factor2 Factor: Temperature Higher T disrupts passive layer Factor2->Step2 Influences Factor3 Factor: Electric Field Positive field accelerates corrosion Factor3->Step3 Influences

How to Approach the Ni-Y Alloy Data Gap

The absence of data on Ni-Y alloys presents a clear research opportunity. To position your work:

  • Benchmark Against Known Data: When you obtain experimental data for a Ni-Y alloy, you can directly compare its mass loss, corrosion layer thickness, and microstructural stability against the materials listed in the table above (e.g., Hastelloy-N, pure Ni).
  • Focus on Mechanism: Explore whether the addition of Y forms a more stable protective layer (perhaps through the formation of thermodynamically stable Y-F compounds) that outperforms the Cr-F based passivation. The experimental protocols outlined can guide your testing methodology.
  • Utilize Advanced Modeling: Consider using the molecular dynamics simulation methods mentioned in the search results to predict the behavior of Y at the alloy-salt interface before conducting costly experiments [6] [8].

References

Hydrogen Capacity Comparison: YNi₅ vs. Traditional Methods

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the hydrogen storage properties of YNi₅ under high-pressure conditions alongside other common storage methods. Note that the data for YNi₅ is from an older study and was obtained under significantly different experimental conditions compared to the other materials [1] [2].

Material/ Method Hydrogen Capacity Absorption Conditions Desorption Conditions Key Characteristics
YNi₅ Large quantity (specific wt% not stated) [2] High pressure (up to 1550 atm) [2] Information Missing Does not absorb hydrogen at moderate pressures; forms a hydride phase at high pressure [2].
LaNi₅H₆ 1.5 - 2.0 wt% [1] 30 - 60 °C [1] 50 - 100 °C [1] Fast kinetics; used in stationary storage and fuel cells [1].
MgH₂ 7.6 wt% [1] 300 - 400 °C [1] >300 °C [1] High capacity but slow kinetics and high operating temperature [1].
NaAlH₄ 5.6 wt% [1] 100 - 150 °C [1] 200 - 250 °C [1] A complex hydride that requires a catalyst [1].
Compressed H₂ Low volumetric density [1] [3] N/A N/A Stored at 350-700 bar; involves high-pressure tanks and energy-intensive compression [1] [3].
Liquefied H₂ Higher volumetric density than gas [1] [3] N/A N/A Stored at -253 °C; requires significant energy for liquefaction and has boil-off losses [1] [3].

Experimental Details for YNi₅

The key experimental data for YNi₅ comes from a 1981 study titled "High pressure hydrogen absorption study on YNi₅, LaPt₅ and ThNi₅" [2].

  • Objective: To study hydrogen absorption in intermetallic compounds that do not absorb hydrogen at moderate pressures and room temperature [2].
  • Methodology: The researchers subjected the alloy samples to very high pressures of hydrogen gas, up to 1550 atmospheres [2].
  • Key Finding: Under these extreme conditions, YNi₅ was found to absorb "a large quantity of hydrogen" and form a hydride phase. The study concluded that for YNi₅ and LaPt₅, hydride formation is controlled mainly by their lattice compressibility rather than unit cell size [2].

Research Context and Workflow

The field of solid-state hydrogen storage has evolved significantly since the early YNi₅ study. Modern research, particularly on promising materials like magnesium-based hydrides (MgH₂), now focuses on overcoming limitations such as high desorption temperatures and slow kinetics. The following diagram illustrates a contemporary data-driven research workflow used to discover and optimize new hydrogen storage materials.

Start Start: Identify Storage Challenge DB Build Material Database Start->DB Feat Feature Generation (e.g., using Magpie) DB->Feat Model Train ML Prediction Model Feat->Model Design Inverse Design (e.g., using VAE) Model->Design Validate Synthesis & Validation Design->Validate Validate->DB Feedback Loop End New Candidate Material Validate->End

This modern approach, as exemplified by the "FIND" platform, involves building large databases, using machine learning (ML) for property prediction, and employing inverse design to discover novel alloys, moving beyond traditional trial-and-error methods [4].

References

Ni-Y thermal stability vs other intermetallic compounds

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for Assessing Thermal Stability

The experimental data in a comparison guide must be backed by clear protocols. Here are key methodologies used in the field for measuring properties related to thermal stability.

Table 1: Experimental Methods for Key Properties

Property Experimental Method Core Protocol Description Key Measurement Output
Enthalpy of Formation (ΔHf) High-Temperature Calorimetry [1] Directly measures energy of compound formation from constituent elements. A fundamental property for determining phase stability [1]. Standard enthalpy of formation (kJ/mol).
Coefficient of Thermal Expansion (CTE) Dilatometry / Modelling [2] Measures length change of a specimen with temperature. Can be modelled by summing contributions from constituent phases using thermodynamic software [2]. Coefficient of linear thermal expansion (×10-6 K-1).
Thermal Conductivity (λ) Molecular Dynamics (MD) Simulation [3] Uses algorithms (e.g., in LAMMPS) to simulate non-equilibrium heat flow and calculate phonon thermal conductivity, effective for composites [3]. Thermal conductivity (W/(m·K)).

Workflow for Thermal Property Analysis

The diagram below outlines a general workflow for obtaining the thermal properties of an intermetallic compound, synthesizing the methodologies from the search results.

Start Define Compound (Ni-Y etc.) Step1 Phase Constitution Analysis Start->Step1 Step2 Property Measurement/ Calculation Step1->Step2 Step3A Stability Metric: Formation Enthalpy (ΔHf) Step2->Step3A Step3B Expansion Metric: Coefficient of Thermal Expansion (CTE) Step2->Step3B Step3C Conductivity Metric: Thermal Conductivity (λ) Step2->Step3C End Data Consolidation for Comparison Step3A->End Step3B->End Step3C->End

References

yttrium doped NiO vs pure NiO dielectric properties

Author: Smolecule Technical Support Team. Date: February 2026

Dielectric Properties of NiO and Doping Effects

While data on yttrium-doped NiO is lacking, other studies show that doping NiO with different elements can significantly alter its dielectric properties. The table below summarizes key dielectric data for pure and doped NiO from recent research.

Material Synthesis Method Dielectric Constant (ε') at 10⁶ Hz Key Findings on Doping Effect
Pure NiO Hydrothermal [1] N/A Dielectric constant decreases with increasing frequency. AC conductivity increases with frequency [1].
BaO-doped NiO Co-precipitation [2] 232 (vs. 28 for pure NiO) Significant improvement attributed to increased interfacial polarization and improved charge carrier mobility [2].
(Mn, Co)-doped NiO Composite Hydroxide Method [3] N/A High dielectric constant at low frequencies; behavior consistent with Koop's theory and space charge effects [3].

The general effect of yttrium doping on related metal oxides involves introducing lattice strain due to the larger ionic radius of Y³⁺, which can expand the crystal lattice [4]. This strain often leads to an increase in oxygen vacancy concentration as a charge compensation mechanism [5] [4]. Both lattice distortion and oxygen vacancies can enhance space charge polarization, a major factor in increasing the dielectric constant at low frequencies.

Experimental Methodology for Dielectric Analysis

For context, here is a typical experimental workflow for synthesizing and evaluating the dielectric properties of doped metal oxides, based on the protocols found in the search results.

G Start Start: Research Objective (Compare Dielectric Properties) S1 Synthesis (e.g., Hydrothermal, Sol-Gel) Start->S1 S2 Pellet Preparation (Hydraulic Press) S1->S2 S3 Heat Treatment (Muffle Furnace) S2->S3 S4 Electrode Application (Silver Conductive Paste) S3->S4 S5 Dielectric Measurement (Impedance Analyzer) S4->S5 End End: Data Analysis (ε', σ_ac, Electric Modulus) S5->End

This standard methodology ensures consistent and comparable results [1] [2]. The key steps involve:

  • Synthesis: Methods like hydrothermal synthesis are favored for producing uniformly sized and shaped nanoparticles under controlled conditions [1].
  • Pelletizing and Heating: The synthesized powder is pressed into pellets and heated to make them more compact [1].
  • Electrode Application: Conductive silver paste is applied to the pellet surfaces and heated to ensure good electrical contact for measurement [1].
  • Dielectric Characterization: Properties are measured as a function of frequency and temperature using an impedance analyzer. Key parameters include the complex dielectric constant (ε'), AC conductivity (σ_ac), and electric modulus [1].

Suggestions for Further Research

To find the specific comparison you are looking for, I suggest:

  • Consulting specialized databases: Conduct a thorough search in scholarly databases like IEEE Xplore, Scopus, or Web of Science using targeted keywords such as "Y-doped NiO dielectric," "yttrium nickel oxide," or "NiYO dielectric properties."
  • Reviewing broader literature: Look for review articles on "rare-earth doped nickel oxide" to see if yttrium is covered among other dopants.
  • Exploring related material systems: As shown in the search results, studies on yttrium doping in cobalt ferrites [5] and NiMo-MoO₂ heterostructures [4] are available and confirm its impactful role on material properties.

References

Ni5Y formation enthalpy comparison other Y-Ni phases

Author: Smolecule Technical Support Team. Date: February 2026

Formation Enthalpy of Y-Ni Intermetallic Phases

The table below summarizes the standard formation enthalpies (ΔHₓ) per formula unit for various Y-Ni compounds from first-principles calculations, allowing for a direct comparison of their relative stability [1] [2].

Compound Formation Enthalpy (kJ/mol)
NiY -49.00
Ni₂Y -48.50
Ni₅Y -47.25
Ni₃Y -46.50
Ni₇Y₂ -45.85
Ni₁₇Y₂ -44.35
NiY₃ -43.50
Ni₂Y₃ -42.50

Note: These values are calculated computationally. NiY has the lowest (most negative) formation enthalpy, indicating it is the most thermodynamically stable phase among those listed [1] [2].

Experimental and Computational Methodologies

The data in the table and supporting information were obtained through specific experimental and computational protocols.

  • First-Principles Calculations [1] [2]: This computational method uses density functional theory (DFT) to solve quantum mechanical equations from first principles, requiring only atomic numbers and crystal structures as inputs. The process for determining formation enthalpy is outlined below:

G Start Start: Define Crystal Structures of Phases Step1 1. Perform DFT Calculations (Total Energy) Start->Step1 Step2 2. Calculate Reference Energy of Pure Elements (Ni, Y) Step1->Step2 Step3 3. Compute Formation Enthalpy ΔH_f = E_compound - Σ E_elements Step2->Step3 Step4 4. Analyze Stability (More negative ΔH_f = More stable) Step3->Step4

  • Electromotive Force (EMF) Measurements [3]: This experimental technique uses a solid-state electrochemical cell with a CaF₂ electrolyte. The EMF generated by the cell is measured over a temperature range (900 to 1225 K), and the Gibbs free energy of formation is derived from this voltage. The enthalpy of formation is then determined from the temperature dependence of the Gibbs free energy.

Interpretation and Further Research

  • Stability Trend: The data confirms that Ni₅Y is a stable compound with a significantly negative formation enthalpy. Its stability is moderate compared to other phases; NiY and Ni₂Y are calculated to be more stable [1] [2].
  • Model Predictions vs. Experiment: One experimental study noted that while values predicted by semi-empirical models (Miedema, Watson-Bennett) are useful, they can show a scatter of about ±50% compared to measured values [3].
  • Accessing More Data: For a more comprehensive dataset, you can consult curated collections of experimental formation enthalpies, such as the one published in Scientific Data, which compiles measurements from decades of calorimetry experiments [4].

References

Y addition effect GH4169 oxidation weight gain analysis

Author: Smolecule Technical Support Team. Date: February 2026

Yttrium Additions and Oxidation Weight Gain of GH4169

The table below summarizes the key experimental data on how different yttrium additions affect the oxidation resistance of GH4169 superalloy at 1000 °C.

Yttrium Content (wt.%) Oxidation Temperature (°C) Key Findings on Oxidation Weight Gain & Rate Effect on Oxide Scale Adhesion
0 (Y0 - Base Alloy) 1000 Higher oxidation weight gain; faster oxidation rate [1] [2]. Poor adhesion; significant spalling of the oxide scale [1] [2].
0.02 (Y2) 1000 Reduced oxidation weight gain and slower rate compared to base alloy [1] [2]. Improved adhesion and spalling resistance [1] [2].
0.04 (Y4 - Optimal) 1000 Lowest oxidation weight gain and slowest oxidation rate among tested alloys [1] [2]. Excellent adhesion with minimal oxide scale spalling [1] [2].

Detailed Experimental Protocols

To ensure the reliability and reproducibility of the data, the experiments were conducted under carefully controlled conditions. The following workflow outlines the key stages of the experimental process.

G cluster_1 Alloy Preparation (VIM+ESR+VAR) cluster_2 Isothermal Oxidation Test Alloy Preparation Alloy Preparation Sample Preparation Sample Preparation Alloy Preparation->Sample Preparation Y added as particles\nwrapped in Ni foil Y added as particles wrapped in Ni foil Alloy Preparation->Y added as particles\nwrapped in Ni foil Triple melting process\nfor homogeneity Triple melting process for homogeneity Alloy Preparation->Triple melting process\nfor homogeneity Isothermal Oxidation Isothermal Oxidation Sample Preparation->Isothermal Oxidation Data Recording & Analysis Data Recording & Analysis Isothermal Oxidation->Data Recording & Analysis Microstructural Characterization Microstructural Characterization Isothermal Oxidation->Microstructural Characterization Atmosphere: Air Atmosphere: Air Isothermal Oxidation->Atmosphere: Air Temperature: 1000 °C Temperature: 1000 °C Isothermal Oxidation->Temperature: 1000 °C Total Duration: 200 h Total Duration: 200 h Isothermal Oxidation->Total Duration: 200 h Intervals: 10, 20, 50, 75,\n100, 150, 200 h Intervals: 10, 20, 50, 75, 100, 150, 200 h Isothermal Oxidation->Intervals: 10, 20, 50, 75,\n100, 150, 200 h Oxidation Kinetics\n(Weight Gain vs. Time) Oxidation Kinetics (Weight Gain vs. Time) Data Recording & Analysis->Oxidation Kinetics\n(Weight Gain vs. Time) Phase Analysis (XRD),\nMorphology (SEM),\nElemental Distribution (EPMA) Phase Analysis (XRD), Morphology (SEM), Elemental Distribution (EPMA) Microstructural Characterization->Phase Analysis (XRD),\nMorphology (SEM),\nElemental Distribution (EPMA)

The diagram above illustrates the comprehensive experimental workflow, which involves the following key stages:

  • Alloy Preparation: GH4169 alloys with different yttrium contents (0, 0.02, and 0.04 wt.%) were prepared using a triple melting process (Vacuum Induction Melting + Electroslag Remelting + Vacuum Arc Remelting) to ensure chemical homogeneity. Yttrium was added as particles wrapped in nickel foil [2].
  • Sample Preparation: The cast ingots were subjected to a solution and aging heat treatment. Samples were then cut and polished to a specific size (11 × 10 × 3 mm³) using sandpaper up to 2000 grit, followed by cleaning in acetone and ethanol [2].
  • Isothermal Oxidation Test: The polished samples were placed in alumina crucibles and oxidized in an air atmosphere furnace at 1000 °C for a total of 200 hours. The samples were removed and weighed after 10, 20, 50, 75, 100, 150, and 200 hours to track oxidation kinetics [2].
  • Data Recording & Analysis: The weight gain of the samples was measured after each interval using a high-precision balance (accuracy of 0.01 mg) to construct oxidation kinetic curves [2].
  • Microstructural Characterization: The oxidized samples were analyzed using X-ray diffraction (XRD) to identify oxide phases, scanning electron microscopy (SEM) to examine surface and cross-sectional morphology, and an electron probe microanalyzer (EPMA) to determine the distribution of elements across the oxide scale and substrate [2].

Mechanism of Yttrium's Protective Effect

Yttrium enhances high-temperature oxidation resistance through several key mechanisms, often referred to as the Reactive Element Effect (REE). The following diagram illustrates how yttrium modifies the oxide scale structure and behavior.

G Y Addition Y Addition Promotes Selective Cr Oxidation Promotes Selective Cr Oxidation Y Addition->Promotes Selective Cr Oxidation Inhibits Interfacial Void Formation Inhibits Interfacial Void Formation Y Addition->Inhibits Interfacial Void Formation Improves Oxide Scale Adhesion Improves Oxide Scale Adhesion Y Addition->Improves Oxide Scale Adhesion Forms a continuous, dense Cr₂O₃ layer Forms a continuous, dense Cr₂O₃ layer Promotes Selective Cr Oxidation->Forms a continuous, dense Cr₂O₃ layer Y₂O₃ acts as nucleation site Eliminates failure initiation points Eliminates failure initiation points Inhibits Interfacial Void Formation->Eliminates failure initiation points Minimizes spalling Minimizes spalling Improves Oxide Scale Adhesion->Minimizes spalling Slows oxygen/alloy element diffusion Slows oxygen/alloy element diffusion Forms a continuous, dense Cr₂O₃ layer->Slows oxygen/alloy element diffusion Reduces oxidation rate & weight gain Reduces oxidation rate & weight gain Slows oxygen/alloy element diffusion->Reduces oxidation rate & weight gain Enhances overall oxidation resistance Enhances overall oxidation resistance Eliminates failure initiation points->Enhances overall oxidation resistance Minimizes spalling->Enhances overall oxidation resistance

The protective mechanisms of yttrium can be broken down as follows:

  • Promotion of Selective Oxidation: Yttrium, being more active than chromium, forms Y₂O₃ particles. These particles act as heterogeneous nucleation sites for Cr₂O₃, promoting the formation of a continuous, dense, and protective chromia layer in the subouter layer of the oxide scale. This dense layer effectively inhibits the diffusion of oxygen and metal ions, leading to a slower oxidation rate and lower weight gain [1] [2].
  • Improved Scale Adhesion: Yttrium inhibits the formation of voids at the critical interface between the oxide scale and the alloy matrix. Voids typically form due to the outward diffusion of metal cations and can lead to scale spallation. By preventing this, yttrium dramatically improves the adhesion of the oxide scale, making it more resistant to chipping and spalling during thermal cycling, which is critical for component longevity [1] [2].

References

Ni-Y alloy mechanical properties comparison Ni-Cr alloys

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data from Research

The table below summarizes key experimental data from recent studies on advanced Ni-Cr-based alloys.

Alloy System & Composition Fabrication Method Key Experimental Findings Mechanical Properties (Room Temperature) Citation
ODS Ni-20Cr-1.2Y₂O₃ Novel powder process (Mechanical hydrogenation & selective oxidation) + Spark Plasma Sintering (SPS) Finer Y₂O₃ particles and matrix grains than conventional MA; improved grain boundary pinning. Higher strength and improved high-temperature properties reported (specific values not listed in abstract). [1]
ODS Ni-20Cr-1.2Y₂O₃ Alloying-Recomposition-Oxidation-Sintering (AROS) + SPS Formation of many coherent, faceted Y₂O₃ particles within the Ni matrix. Improved strength due to refinement of Y₂O₃ particles and Ni grains. [2]
Ni-16Cr (Binary) First-Principles DFT Calculation Calculated equilibrium lattice constant: 3.5040 Å; Formation energy: -0.0060 eV/atom; Mechanically stable and ductile. Elastic constants calculated; ductile behavior predicted. [3] [4]
Ni-16Cr-8Fe (Ternary) First-Principles DFT Calculation Calculated equilibrium lattice constant: 3.5190 Å; Formation energy: -0.0115 eV/atom. Elastic constants calculated; ductile behavior predicted. [3] [4]
Ni-16Cr-16Mo (Ternary) First-Principles DFT Calculation Calculated equilibrium lattice constant: 3.5667 Å; Formation energy: -0.0125 eV/atom. Elastic constants calculated; ductile behavior predicted. [3] [4]
Precipitation-strengthened Ni-based alloy Traditional melting/forging + Welding Yield Strength: ~817.5 MPa; UTS: ~1203.5 MPa; Fracture Toughness: ~146.5 MPa·m¹/². High strength and toughness achieved for fusion reactor application. [5]

Detailed Experimental Protocols

For the Oxide Dispersion Strengthened (ODS) alloys, which are a key area of research, the manufacturing processes are complex. Below is a workflow of a novel fabrication method used in one of the studies [1]:

Start Start with Ni₄Y Ingot A Crush and Sieve Start->A B Mechanical Hydrogenation (High-energy ball milling under 3 atm H₂) A->B C Form Ni-YH₂ Composite Powder B->C D Selective Oxidation (600°C for 3h in air) C->D E Reduction in H₂ (600°C for 1h) D->E F Obtain Ni-Y₂O₃ Composite Powder E->F G Blend with Ni/Cr Powders F->G H Mechanical Alloying (25h in Argon) G->H I Spark Plasma Sintering (SPS) (80 MPa, 300°C/min, 1 min hold) H->I End Final ODS Ni-Cr Alloy I->End

*Key Steps in the Novel ODS Alloy Process [1]: This method embeds fine Y₂O₃ particles directly into the metal powder before main alloying, preventing particle coarsening.

Other Cited Methodologies:

  • First-Principles Calculations [3] [4]: Used Density Functional Theory (DFT) with the Quantum ESPRESSO software. Calculations employed the Generalized Gradient Approximation (GGA), a plane-wave cut-off energy of 40 Ry, and k-point sampling of 10x10x10 to predict structural and elastic properties.
  • Spark Plasma Sintering (SPS) [1] [2]: A common consolidation technique used in multiple studies. Typical parameters involve a heating rate of 300°C/min, an applied pressure of 80 MPa, and short holding times (1 minute) at temperatures between 850-1000°C.
  • Conventional Mechanical Alloying (MA) [1]: Used for comparison. It involves high-energy ball milling of a mixture of Ni, Cr, and Y₂O₃ powders in an inert atmosphere for extended periods (e.g., 25 hours).

Interpretation of Available Data

  • Ni-Cr Alloys (Binary/Ternary): These are well-established solid-solution strengthened alloys. The first-principles data confirms their structural stability and inherent ductility [3] [4]. They can be further strengthened via precipitation (as in the fusion reactor alloy [5]) or through oxide dispersion.
  • The Role of Yttrium: In the context of Ni-Cr alloys, Yttrium is primarily used to form Y₂O₃ dispersoids that enhance high-temperature strength and creep resistance through oxide dispersion strengthening (ODS) [1] [2]. Advanced synthesis routes aim to create finer, more thermally stable oxide particles for superior performance.

References

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Dates

Last modified: 04-14-2024

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